Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Description
Properties
IUPAC Name |
methyl 3-amino-5-(trifluoromethylsulfanyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c1-15-8(14)5-2-6(13)4-7(3-5)16-9(10,11)12/h2-4H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKIOMRKUGGDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)SC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177228 | |
| Record name | Benzoic acid, 3-amino-5-[(trifluoromethyl)thio]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820619-95-1 | |
| Record name | Benzoic acid, 3-amino-5-[(trifluoromethyl)thio]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820619-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-amino-5-[(trifluoromethyl)thio]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001177228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate: A Bifunctional Fluorinated Scaffold for Advanced Therapeutics
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated functional groups is a proven tactic for optimizing pharmacokinetic profiles. Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate (Molecular Formula: C9H8F3NO2S) represents a highly specialized, bifunctional building block. It integrates three distinct chemical handles onto a single benzene ring: a latent carboxylic acid (methyl ester), a versatile point for diversification (primary amine), and a potent lipophilicity enhancer (trifluoromethylthio group, -SCF3).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and the mechanistic pathways required for its synthesis, serving as a comprehensive guide for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
The architectural brilliance of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate lies in the synergistic effects of its substituents. The -SCF3 group has rapidly emerged as a superior substitute for the more traditional trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups[1].
The "Magic" of the -SCF3 Group
The trifluoromethylthio group is characterized by 2[2]. With a Hansch lipophilicity parameter (π) of 1.44, it significantly outpaces both -CF3 (π = 0.88) and -OCF3 (π = 1.04). This exceptional lipophilicity enhances passive membrane permeability, allowing molecules to penetrate complex biological barriers, such as the thick cell walls of mycobacteria[1]. Furthermore, its electron-withdrawing nature (Hammett constant σp = 0.50) modulates the pKa of the adjacent primary amine, while providing 3 by blocking cytochrome P450-mediated oxidation at the 5-position[3].
Quantitative Data Summary
| Property | Value | Causality / Impact on Drug Design |
| Chemical Formula | C9H8F3NO2S | Defines the exact atomic composition and mass constraints. |
| Molecular Weight | 251.23 g/mol | Low MW allows for downstream coupling without violating Lipinski's Rule of 5. |
| Hansch Parameter (π) | 1.44 | Drives high lipophilicity, crucial for crossing lipid bilayers. |
| Hammett Constant (σp) | 0.50 | Deactivates the aromatic ring toward electrophilic attack, increasing half-life. |
| H-Bond Donors | 1 (-NH2) | Provides a hydrogen bonding anchor for target protein interactions. |
| H-Bond Acceptors | 5 | Facilitates solubility and interaction with aqueous biological environments. |
Synthetic Methodology: Copper-Mediated Trifluoromethylthiolation
Synthesizing this specific isomer requires precision, specifically the late-stage introduction of the -SCF3 group to avoid poisoning early-stage transition metal catalysts. The industry standard is the3[3].
Aryl iodides are strictly preferred over bromides or chlorides. The 4 for lighter halogens[4]. The lower bond dissociation energy of the C-I bond ensures the cycle proceeds efficiently.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system; the precipitation of AgI serves as a visual indicator of successful transmetalation.
-
Catalyst & Reagent Preparation : In a flame-dried Schlenk tube under a strict argon atmosphere, charge Copper(I) Iodide (CuI, 1.0 equiv) and Silver Trifluoromethyl sulfide (AgSCF3, 1.5 equiv).
-
Substrate Addition : Add the precursor, Methyl 3-amino-5-iodobenzoate (1.0 equiv), to the reaction vessel.
-
Solvent & Ligand Introduction : Inject anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration, followed by 2,2'-bipyridine (bpy) (0.2 equiv).
-
Rationale: NMP provides the high boiling point necessary for thermal activation. The bipyridine ligand coordinates to the copper center, stabilizing the transient, highly reactive Cu(III) intermediate and preventing catalyst degradation.
-
-
Thermal Activation : Seal the tube and stir the mixture at 90 °C for 12 hours.
-
Rationale: The elevated temperature is critical to overcome the activation energy barrier for the oxidative addition of the electron-rich (due to the -NH2 group) aryl iodide[4].
-
-
Workup & Validation : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the precipitated AgI and spent copper salts. Wash the organic filtrate with water and brine to remove NMP, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification : Isolate the target compound via flash column chromatography (silica gel, gradient elution of hexane/EtOAc).
Mechanistic Pathway Visualization
The success of the protocol relies on a Cu(I)/Cu(III) catalytic cycle. The diagram below maps the logical flow of electron transfer and intermediate formation.
Catalytic cycle of Cu-mediated trifluoromethylthiolation of aryl iodides.
Applications in Drug Development
The strategic placement of the -SCF3 group on the meta-position relative to the ester, and ortho to the amine, unlocks unique pharmacological potentials.
-
Overcoming Antimicrobial Resistance : The 1 has led to breakthroughs in infectious diseases[1]. Recent drug discovery campaigns have utilized -SCF3 substituted scaffolds to create 6, demonstrating minimum inhibitory concentrations (MIC) as low as 0.003 μg/mL without harming the beneficial gut microbiome[6].
-
Library Generation via Bifunctional Handles : The primary amine allows for rapid diversification through Buchwald-Hartwig cross-couplings, reductive aminations, or conversion into sulfonimidamides[1]. Concurrently, the methyl ester can be saponified to the free carboxylic acid, enabling amide coupling with complex biological targets, making this molecule an ideal starting point for Structure-Activity Relationship (SAR) studies.
References
-
N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity Source: National Institutes of Health (NIH) URL:[Link]
-
Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery Source: ResearchGate URL:[Link]
-
Scheme 5. Copper-mediated trifluoromethylthiolation of aryl iodides Source: ResearchGate URL:[Link]
-
Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups Source: National Institutes of Health (NIH) URL:[Link]
-
Novel compounds show efficacy against C. diff Source: Drug Target Review URL:[Link]
-
Cooperative Effect of Silver in Copper-Catalyzed Trifluoromethylation of Aryl Iodides Using Me3SiCF3 Source: ACS Publications URL:[Link]
Sources
- 1. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugtargetreview.com [drugtargetreview.com]
Metabolic Stability of Methyl 3-Amino-5-[(Trifluoromethyl)thio]benzoate Derivatives: A Comprehensive Technical Guide
Executive Summary
In contemporary drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its pharmacodynamic potency. The methyl 3-amino-5-[(trifluoromethyl)thio]benzoate scaffold presents a fascinating case study in metabolic push-pull dynamics. This molecule combines a highly stable, lipophilic trifluoromethylthio (-SCF₃) group with two distinct metabolic liabilities: a hydrolytically sensitive methyl ester and a reactive primary aniline.
This whitepaper provides an in-depth technical analysis of the metabolic vulnerabilities inherent to this scaffold, outlines strategic derivatization approaches to enhance its half-life (
Structural Deconstruction & Metabolic Vulnerabilities
The metabolic fate of this scaffold is dictated by the electronic and steric interplay of its three primary functional groups.
The Trifluoromethylthio (-SCF₃) Motif: The Metabolic Shield
The -SCF₃ group is a premier structural motif in medicinal chemistry, characterized by exceptional lipophilicity (Hansch parameter
The Methyl Ester Liability: Carboxylesterase (CES) Hydrolysis
While the -SCF₃ group protects the ring, the methyl ester at the C1 position represents a severe metabolic soft spot. Methyl benzoates are highly susceptible to rapid hydrolysis in plasma and liver microsomes, a process primarily driven by Carboxylesterases (CES1 in the liver, CES2 in the intestine) . The catalytic serine residue in the CES active site readily executes a nucleophilic attack on the unhindered ester carbonyl, rapidly cleaving the molecule into its corresponding inactive benzoic acid metabolite.
The 3-Amino Group: Phase I and Phase II Liabilities
The primary aniline at the C3 position introduces dual vulnerabilities. It can undergo Phase II conjugation via N-acetyltransferases (NAT), leading to N-acetylated metabolites. Additionally, depending on the specific CYP or Flavin-containing monooxygenase (FMO) isoforms present, it may undergo Phase I N-oxidation to form reactive hydroxylamines.
Fig 1: Primary metabolic degradation pathways and shielding effects in the parent scaffold.
Strategic Derivatization for Enhanced Stability
To transition this scaffold from a rapid-clearance intermediate to a viable drug candidate, medicinal chemists must employ targeted derivatization strategies.
-
Steric Shielding of the Ester : Introducing bulky substituents (e.g., methyl or halogen groups) at the ortho-positions relative to the ester creates a steric barricade. Research has demonstrated that ortho,ortho′-disubstitution on acyl phenyl rings can completely stabilize ester functionalities against human esterases .
-
Ester Bioisosterism : Converting the hydrolytically labile methyl ester into an amide, or a bioisosteric heterocycle such as a 1,2,4-oxadiazole or tetrazole, eliminates the CES liability entirely while maintaining the necessary binding vectors.
-
Amine Masking : Alkylation (forming secondary/tertiary amines) or incorporation of the nitrogen into a stable heterocyclic ring system mitigates rapid N-acetylation and reduces the electron-donating capacity of the amine, further stabilizing the overall electron-deficient ring system.
Quantitative Impact of Derivatization
The table below summarizes the theoretical impact of these structural modifications on the intrinsic clearance (
| Compound ID | Structural Modification | Primary Metabolic Liability | ||
| Parent | None (Methyl ester, free amine) | 12.0 | 115.5 | Rapid Ester Hydrolysis |
| Deriv-A | Ethyl ester homologation | 18.0 | 77.0 | Moderate Ester Hydrolysis |
| Deriv-B | Isopropyl ester substitution | 45.0 | 30.8 | Slowed Hydrolysis (Steric) |
| Deriv-C | 2,6-Dimethyl methyl ester | > 120.0 | < 11.5 | N-Oxidation (Minor) |
| Deriv-D | Amide bioisostere | > 120.0 | < 11.5 | N-Oxidation (Minor) |
Experimental Workflows for Metabolic Profiling
To accurately quantify the metabolic stability of these derivatives, a self-validating in vitro microsomal assay is required. The following protocol ensures that data generated is artifact-free and mechanistically conclusive.
In Vitro Liver Microsome (HLM/MLM) Stability Assay
Causality & Design Rationale : This assay utilizes subcellular fractions (microsomes) containing high concentrations of CYPs, FMOs, and CESs. To ensure the system is self-validating, a minus-cofactor (-NADPH) control must be run concurrently. Because carboxylesterases do not require NADPH to function, any degradation observed in the -NADPH arm definitively isolates CES-mediated hydrolysis from CYP450-mediated oxidation.
Step-by-Step Protocol :
-
Preparation : Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in the buffer.
-
Spiking : Add the test derivative (final concentration 1 µM, keeping organic solvent <0.5% v/v to prevent enzyme denaturation).
-
Pre-Incubation : Incubate the mixture at 37°C for 5 minutes. Causality: This ensures thermal equilibrium before the reaction begins, preventing lag-phase kinetics.
-
Initiation : Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM). For the -NADPH control arm, add an equivalent volume of buffer.
-
Sampling & Quenching : At designated time points (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity to provide an exact temporal snapshot. The IS corrects for any matrix effects or ionization suppression during mass spectrometry.
-
Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Carboxylesterase Phenotyping via Chemical Inhibition
To conclusively prove that the methyl ester liability is CES-driven, derivatives are co-incubated with bis(p-nitrophenyl)phosphate (BNPP) , a potent, irreversible serine hydrolase inhibitor . By comparing the
Fig 2: High-throughput in vitro microsomal stability workflow for derivative screening.
Conclusion
The methyl 3-amino-5-[(trifluoromethyl)thio]benzoate derivative scaffold is a prime example of the necessity for holistic metabolic optimization. While the -SCF₃ group provides excellent lipophilicity and oxidative shielding, the inherent liabilities of the methyl ester and primary amine demand precise structural interventions. By utilizing steric shielding, bioisosterism, and rigorous, self-validating in vitro assays (including -NADPH controls and BNPP inhibition), drug development professionals can successfully navigate these liabilities to yield highly stable, bioavailable therapeutic candidates.
References
-
Title : Recent Advances in C–H Perfluoroalkyl Thiolation and Perfluoroalkyl Sulfonylation Source : National Institutes of Health (NIH) / PubMed Central (PMC) URL :[Link]
-
Title : Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source : National Institutes of Health (NIH) / PubMed Central (PMC) URL :[Link]
-
Title : Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? Source : National Institutes of Health (NIH) / PubMed Central (PMC) URL :[Link]
A Strategic Approach to the Synthesis of 3-Amino-5-(Trifluoromethylthio)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Trifluoromethylthio Moiety
The trifluoromethylthio (-SCF3) group has garnered significant attention in the design of bioactive molecules.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] Consequently, the development of synthetic routes to novel scaffolds containing the -SCF3 group is of paramount importance for the discovery of new pharmaceuticals and agrochemicals.[2][3] The target molecule, 3-amino-5-(trifluoromethylthio)benzoate, combines this crucial functional group with an aminobenzoic acid backbone, a common feature in many biologically active compounds.
Proposed Synthetic Strategies
The synthesis of 3-amino-5-(trifluoromethylthio)benzoate can be approached through several strategic pathways. The key challenge lies in the selective introduction of the trifluoromethylthio group onto a suitably functionalized benzene ring. This guide proposes two primary retrosynthetic approaches, starting from commercially available precursors.
Caption: Retrosynthetic analysis for 3-amino-5-(trifluoromethylthio)benzoate.
Pathway A: Late-Stage Amination via Nitration
This strategy focuses on introducing the trifluoromethylthio group to a nitro-substituted aromatic ring, followed by reduction of the nitro group to the desired amine.
2.1.1. Step 1: Trifluoromethylthiolation of a 3-Nitrobenzoic Acid Derivative
The initial and most critical step is the introduction of the -SCF3 group. This can be achieved through several methods, with electrophilic trifluoromethylthiolation being a prominent approach.[4]
-
Rationale: Starting with a nitro-substituted benzoic acid allows for the directing effect of the nitro and carboxylic acid groups during the trifluoromethylthiolation reaction. The choice between electrophilic, nucleophilic, or radical methods will depend on the specific starting material and desired regioselectivity.
Table 1: Comparison of Trifluoromethylthiolation Methods
| Method | Reagent Examples | Advantages | Disadvantages |
| Electrophilic | N-(Trifluoromethylthio)saccharin, N-(Trifluoromethylthio)phthalimide | Mild reaction conditions, good functional group tolerance.[4] | Can require catalysts, regioselectivity can be an issue. |
| Nucleophilic | AgSCF3, CuSCF3 | Effective for aryl halides and diazonium salts. | Requires stoichiometric metal reagents, can have limited functional group compatibility. |
| Radical | CF3SO2Cl, (CF3S)2 | Can be initiated by light or radical initiators, useful for certain substrates. | Can lead to side products, may not be suitable for all functional groups. |
Experimental Protocol (Illustrative Example for Electrophilic Trifluoromethylthiolation):
-
To a solution of 3-nitro-5-halobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., TfOH) (0.1 eq).[4]
-
Add an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)saccharin (1.2 eq), portion-wise at room temperature.[4]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-nitro-5-(trifluoromethylthio)benzoic acid.
2.1.2. Step 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a standard and well-established transformation in organic synthesis.
-
Rationale: This step converts the intermediate into the desired 3-amino-substituted compound. Common methods include catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 3-nitro-5-(trifluoromethylthio)benzoic acid (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalyst, such as 10% palladium on carbon (Pd/C) (5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-5-(trifluoromethylthio)benzoic acid.
2.1.3. Step 3: Esterification
The final step is the esterification of the carboxylic acid to form the benzoate ester.
-
Rationale: This step yields the final target molecule. Fischer esterification, using an alcohol in the presence of a catalytic amount of strong acid, is a common and effective method.
Experimental Protocol (Fischer Esterification):
-
Suspend 3-amino-5-(trifluoromethylthio)benzoic acid (1.0 eq) in the desired alcohol (e.g., methanol for the methyl ester).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for several hours, monitoring for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 3-amino-5-(trifluoromethylthio)benzoate.
Caption: Proposed synthetic pathway A for 3-amino-5-(trifluoromethylthio)benzoate.
Pathway B: Direct Trifluoromethylthiolation of an Aminobenzoate Derivative
This alternative approach involves the direct introduction of the -SCF3 group onto a pre-existing aminobenzoic acid derivative.
2.2.1. Step 1: Protection of the Amino Group
Direct trifluoromethylthiolation of an aniline derivative can be challenging due to the reactivity of the amino group. Therefore, protection of the amine is a prudent initial step.
-
Rationale: Protecting the amino group, for example as an acetamide, prevents unwanted side reactions during the subsequent trifluoromethylthiolation step.
2.2.2. Step 2: Directed Trifluoromethylthiolation
With the amino group protected, the trifluoromethylthiolation can be directed to the desired position.
-
Rationale: The protected amino group and the carboxylic acid will influence the regioselectivity of the electrophilic substitution.
2.2.3. Step 3: Deprotection and Esterification
The final steps involve the removal of the protecting group from the amine and the esterification of the carboxylic acid.
-
Rationale: These are standard transformations to unveil the final product.
Conclusion and Future Outlook
The synthesis of 3-amino-5-(trifluoromethylthio)benzoate, while not explicitly detailed in current literature, is a feasible objective through the strategic application of modern synthetic methodologies. The proposed pathways, centered around the key trifluoromethylthiolation step, offer a solid foundation for the successful preparation of this and related compounds. Further optimization of reaction conditions and exploration of different trifluoromethylthiolating reagents will be crucial for developing a high-yielding and scalable synthesis. The availability of this building block will undoubtedly facilitate the exploration of new chemical space in the pursuit of novel therapeutic and agrochemical agents.
References
-
ResearchGate. (n.d.). a) Two‐step synthesis of BT‐SCF3 and its application in the...[Link]
-
Metal-Free Direct Trifluoromethylthiolation of Aromatic Compounds Using Triptycenyl Sulfide Catalyst. (n.d.). [Link]
-
ResearchGate. (n.d.). Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. [Link]
-
ACS Publications. (2022, June 2). Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers | Journal of the American Chemical Society. [Link]
-
RSC Publishing. (n.d.). Synthesis of N-trifluoromethylthio-1H-isochromen-1-imines via N-trifluoromethylthiolation/iminolactonization of o-alkynyl aryl amides with N-trifluoromethylthiosaccharin - Organic Chemistry Frontiers. [Link]
-
Freie Universität Berlin. (2024, September 6). Synthesis and Investigation of Reagents for the Introduction of OCF3 and Other Fluorinated Groups - Refubium. [Link]
-
Beilstein Journals. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]
-
ResearchGate. (n.d.). Synthesis of Alpha-trifluoromethylthio Carbonyl Compounds: A Survey of the Methods for the Direct Introduction of the SCF3 Group on to Organic Molecules | Request PDF. [Link]
-
PubMed. (2006, July 15). Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781. [Link]
-
Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (n.d.). [Link]
- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)
-
A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (n.d.). [Link]
-
ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent | Journal of the American Chemical Society. [Link]
-
eScholarship.org. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. [Link]
-
PMC. (n.d.). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. [Link]
Sources
Methodological & Application
amide coupling reactions using Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Application Note: High-Efficiency Amide Coupling Protocols for Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Executive Summary
This technical guide details optimized protocols for performing amide coupling reactions using Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate . This specific aniline derivative presents significant synthetic challenges due to the synergistic electron-withdrawing effects of the methyl ester and the trifluoromethylthio (-SCF
Standard coupling reagents (e.g., EDC/HOBt, DCC) frequently result in low conversion or stalled reactions due to the severely reduced nucleophilicity of the aniline nitrogen. This guide prioritizes high-energy activated ester methodologies (HATU) and propylphosphonic anhydride (T3P) cycles, providing scalable, high-yield solutions for drug discovery and early-phase development.[1]
Chemical Context & Strategic Analysis
The Nucleophile: Electronic Deactivation
The substrate, Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate, is a highly deactivated aniline. To design a successful reaction, one must understand the electronic environment:
-
Trifluoromethylthio Group (-SCF
): This is a "super-lipophilic" electron-withdrawing group.[1] It exhibits a Hammett constant ( ) of approximately 0.50, similar to a -CF group, but with significantly higher lipophilicity (Hansch value ~1.44). It exerts a strong inductive pull ( effect) on the aromatic ring. -
Methyl Ester (-COOMe): A meta-positioned electron-withdrawing group that further decreases electron density on the ring.[1]
Impact on Reactivity: The pKa of the conjugate acid of a standard aniline is ~4.6. For this 3,5-disubstituted system, the pKa is estimated to drop below 2.[1]5. Consequently, the lone pair on the nitrogen is tightly held and poorly available for nucleophilic attack.
Strategic Implication:
-
Avoid: Carbodiimides (EDC, DCC) alone. The O-acylisourea intermediate is too short-lived and prone to rearrangement (N-acylurea formation) before the sluggish aniline can attack.[1]
-
Select: Reagents that form highly reactive active esters (7-azabenzotriazole esters via HATU) or highly electrophilic mixed anhydrides (via T3P or Acid Chlorides).[1]
Decision Matrix & Workflow
The following decision tree outlines the logical selection of coupling protocols based on the carboxylic acid partner and scale requirements.
Figure 1: Strategic decision tree for coupling deactivated anilines.
Detailed Experimental Protocols
Method A: HATU-Mediated Coupling (The Gold Standard)
Recommended for: Discovery chemistry, precious intermediates, and sterically hindered acids.
Principle: HATU generates an O-(7-azabenzotriazol-1-yl) active ester.[1][2] The nitrogen in the pyridine ring of the HOAt moiety provides an intramolecular base effect (anchimeric assistance), significantly accelerating the attack of the weak aniline nucleophile.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate (1.0 – 1.1 equiv)[1]
-
HATU (1.2 equiv)
-
DIEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA (Polar aprotic solvents are crucial).[1]
Step-by-Step Protocol:
-
Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Activation: Add DIEA (1.5 equiv) dropwise.[1] Stir at room temperature for 15–30 minutes. Note: The solution should turn yellow/orange as the activated ester forms.
-
Addition: Add the Aniline (1.0–1.1 equiv) dissolved in a minimum amount of DMF. Add the remaining DIEA (1.5 equiv).
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Dilute with EtOAc. Wash sequentially with sat.[1][3] NH
Cl (x2), sat. NaHCO (x2), and Brine. Dry over Na SO .
Method B: T3P (Propylphosphonic Anhydride) Coupling
Recommended for: Scale-up (>1g), "Green" chemistry requirements, and ease of purification.
Principle: T3P acts as a coupling agent by forming a mixed anhydride with the carboxylic acid. It is non-toxic, and its by-products are water-soluble, eliminating the need for extensive chromatography in many cases.[4]
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Aniline (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM).[1]
-
Solvent: EtOAc or 2-MeTHF.[1]
Step-by-Step Protocol:
-
Charging: To a reaction vessel, add the Carboxylic Acid (1.0 equiv), Aniline (1.1 equiv), and Solvent (EtOAc, conc. ~0.2 M).[1]
-
Base Addition: Add Pyridine (3.0 equiv).[1] Note: Pyridine acts as both base and acylation catalyst.
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60–70°C . (Room temperature is often insufficient for deactivated anilines with T3P).[1] Stir for 12–24 hours.[1]
-
Workup: Cool to RT. Wash with water (x2), 0.5 M HCl (carefully, to remove pyridine), and sat. NaHCO
.
Method C: Acid Chloride Generation (The "Nuclear Option")
Recommended for: Extremely unreactive systems where HATU/T3P fails.
Protocol:
-
Convert the carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM (or neat Thionyl Chloride if acid stable).
-
Concentrate to dryness to remove excess chlorinating agent.[1]
-
Redissolve in DCM or DCE.[1]
-
Add the Aniline (1.0 equiv) and Pyridine (3.0 equiv).[1]
-
If necessary, add DMAP (0.1 equiv) to catalyze the reaction.
-
Heat to reflux if required.[1]
Comparative Data & Troubleshooting
Table 1: Reagent Performance for Deactivated Anilines
| Parameter | EDC / HOBt | HATU / DIEA | T3P / Pyridine | Acid Chloride |
| Reactivity | Low | High | High (w/ Heat) | Very High |
| Epimerization Risk | Low | Low-Medium | Very Low | High |
| Purification | Urea byproduct difficult to remove | TMU byproduct water soluble | Water soluble byproducts | Clean (if conversion complete) |
| Rec.[1] for this Aniline | Not Recommended | Primary Choice | Secondary Choice | Backup Choice |
Troubleshooting Guide:
-
Issue: No Reaction (0% Conversion).
-
Cause: Nucleophile is too weak.[1]
-
Fix: Switch to Method C (Acid Chloride) or use Method A with microwave irradiation (80°C, 30 min).
-
-
Issue: Stalled Reaction (~40% Conversion).
-
Issue: Side Reactions (Phenol formation).
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7][8] Organic Process Research & Development, 20(2), 140–177. Link
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][4][9] Journal of the American Chemical Society, 115(10), 4397-4398. (Foundational text on HATU efficiency). Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for electronic properties of -SCF3). Link
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Amide Bond Formation using EDC and HATU.[1][10] BenchChem Technical Library. Link
Sources
- 1. enamine.net [enamine.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 8. boa.unimib.it [boa.unimib.it]
- 9. youtube.com [youtube.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
reagents for diazotization of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Application Note: Optimized Diazotization Strategies for Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Executive Summary
Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate represents a class of "deactivated" anilines frequently utilized in medicinal chemistry to introduce the lipophilic trifluoromethylthio (
This guide details three diazotization protocols, prioritizing tert-Butyl Nitrite (TBN) for high-throughput and medicinal chemistry applications due to its anhydrous compatibility and superior yields.
Chemical Context & Challenges
Substrate Analysis:
-
Compound: Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
-
Electronic State: Highly electron-deficient. The Hammett substituent constant (
) for is , and for is . -
Solubility: Poor aqueous solubility; high solubility in organic solvents (MeCN, DCM) due to the lipophilic
group.
The Challenge:
Standard diazotization relies on the formation of a nitrosonium ion (
Reagent Selection Guide
| Reagent System | Type | Suitability | Key Advantage | Major Drawback |
| tert-Butyl Nitrite (TBN) / MeCN | Organic / Anhydrous | High | Homogeneous phase; "One-pot" Sandmeyer; No ester hydrolysis risk. | Reagent cost higher than |
| Nitrosyl Sulfuric Acid ( | Mineral Acid / Anhydrous | Medium-High | Extremely potent electrophile for very weak bases. | High viscosity; highly corrosive; difficult workup. |
| Aqueous / Mixed | Low-Medium | Low cost; scalable. | Solubility issues; risk of ester hydrolysis; slow kinetics. |
Recommended Protocols
Protocol A: The "Gold Standard" – tert-Butyl Nitrite (TBN)
Best for: Sandmeyer reactions (Halogenation, Cyanation), deamination, and medicinal chemistry scales (mg to 100g).
Mechanism: TBN undergoes homolytic or heterolytic cleavage in organic solvents, generating the nitrosonium equivalent in situ without water, preventing ester hydrolysis.
Materials:
-
Substrate: Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate (1.0 equiv)
-
Reagent: tert-Butyl Nitrite (1.5 equiv) (90% technical grade)
-
Solvent: Acetonitrile (MeCN) (anhydrous)
-
Optional:
or (if immediate Sandmeyer is desired)
Step-by-Step:
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous MeCN (
concentration) in a round-bottom flask equipped with a reflux condenser and inert gas line ( or Ar). -
Activation: If a halogenation is intended (e.g., conversion to chloride/bromide), add the Copper(II) salt (
or , 1.2 equiv) at this stage to form the complex prior to diazotization. -
Addition: Cool the mixture to
. Add tert-Butyl Nitrite (1.5 equiv) dropwise via syringe.-
Note: A slight exotherm may be observed. The solution typically turns from pale yellow to dark brown/green.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Monitoring: Monitor by TLC or LCMS. The diazonium intermediate is transient in this method and often converts directly to the product if the counter-ion is present (Sandmeyer).
-
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate. The group is stable to these conditions.
Protocol B: The "Power User" – Nitrosyl Sulfuric Acid
Best for: Multi-kilogram scale-up where TBN is cost-prohibitive, or if the amine is so deactivated that TBN kinetics are too slow.
Materials:
-
Sodium Nitrite (
) -
Concentrated Sulfuric Acid (
) -
Propionic Acid or Acetic Acid (as co-solvent)
Step-by-Step:
-
Preparation of Reagent: In a separate vessel, add
(1.1 equiv) slowly to concentrated at with vigorous stirring. Stir until fully dissolved to form Nitrosyl Sulfuric Acid ( ). Caution: Toxic fumes. -
Solubilization: Dissolve Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate in Propionic Acid/Acetic Acid (
ratio) and cool to . -
Diazotization: Add the pre-formed Nitrosyl Sulfuric Acid solution dropwise to the amine solution, maintaining internal temperature
. -
Digestion: Stir at
for 1 hour.-
Validation: Test a drop of the reaction mixture on Starch-Iodide paper. An immediate blue/black color confirms excess nitrous acid (successful reagent formation).
-
-
Utilization: The resulting diazonium sulfate solution must be used immediately (e.g., poured into a solution of
, , or ).
Critical Control Points & Safety
-
Explosion Hazard: Diazonium salts of electron-deficient anilines can be shock-sensitive if isolated dry. ALWAYS consume the diazonium salt in situ. Do not filter and dry the intermediate.
-
Stability: The trifluoromethylthio group is generally stable to acid. However, avoid strong oxidizing agents (e.g.,
, excess ) which can oxidize the sulfide to a sulfoxide ( ) or sulfone. -
Thermal Runaway: In Protocol A (TBN), the reaction generates
-Butanol and gas. Ensure adequate venting to prevent pressure buildup.
Visualizing the Workflow
Figure 1: Reagent Decision Matrix
Caption: Decision matrix for selecting the optimal diazotization reagent based on scale and downstream application.
Figure 2: Mechanistic Pathway (TBN Method)
Caption: Simplified mechanistic pathway for TBN-mediated diazotization and subsequent substitution.
References
-
Barbero, M., et al. (2012). "Synthesis of Aryl Chlorides and Bromides from Aryl Amines via tert-Butyl Nitrite." Organic Letters, 14(10), 2460–2463. Link
-
Deng, X., et al. (2019). "Sandmeyer Trifluoromethylthiolation of Arenediazonium Salts with Silver(I) Trifluoromethanethiolate." The Journal of Organic Chemistry, 84(15), 9460–9469. Link
-
Hanson, P., et al. (2002). "Nitrosyl sulfuric acid." Encyclopedia of Reagents for Organic Synthesis. Link
-
PubChem. (2025).[1] "Methyl 3-amino-5-(trifluoromethyl)benzoate Compound Summary." National Library of Medicine. Link
-
Mo, F., et al. (2013). "Copper-Mediated Sandmeyer Trifluoromethylation of Arenediazonium Salts." Angewandte Chemie International Edition, 52(26), 6765-6769. Link
Sources
Application Note: Palladium-Catalyzed Cross-Coupling with Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Executive Summary & Strategic Value
This guide details the protocol for utilizing Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate (referred to herein as Substrate A ) in palladium-catalyzed cross-coupling reactions.
Substrate A represents a high-value "privileged scaffold" in modern drug discovery. It combines two critical features:
-
The -SCF₃ (Trifluoromethylthio) Group: A "super-lipophilic" bioisostere of the trifluoromethyl (-CF₃) and methoxy (-OMe) groups.[1][2] It boasts a Hansch lipophilicity parameter (
) of 1.44 (vs. 0.88 for -CF₃), significantly enhancing membrane permeability and metabolic stability. -
The Meta-Ester/Aniline Core: A versatile handle for divergent synthesis.
The Challenge: The aniline nitrogen in Substrate A is significantly electron-deficient due to the synergistic withdrawing effects of the ester (-CO₂Me) and the -SCF₃ group. Consequently, it acts as a poor nucleophile , often failing under "standard" Buchwald-Hartwig conditions (e.g., Pd(OAc)₂/BINAP).
The Solution: This protocol utilizes Third/Fourth-Generation Buchwald Pre-catalysts (specifically BrettPhos and RuPhos systems) to enforce reductive elimination and facilitate oxidative addition, ensuring high yields even with this deactivated amine.
Chemical Profile & Reactivity Analysis
Before initiating the protocol, the operator must understand the electronic landscape of the substrate to avoid common failure modes.
| Feature | Chemical Consequence | Operational Adjustment |
| -NH₂ (Aniline) | Deactivated Nucleophile. The lone pair is delocalized into the electron-poor ring. | Requires electron-rich, bulky phosphine ligands (e.g., BrettPhos) to increase the basicity of the Pd center and facilitate amine binding. |
| -CO₂Me (Ester) | Base Sensitivity. Susceptible to hydrolysis (to acid) or transesterification. | Avoid hydroxide bases (NaOH, KOH). Use carbonates (Cs₂CO₃) or non-nucleophilic strong bases (LHMDS, NaOtBu) in aprotic solvents. |
| -SCF₃ Group | Lipophilicity & Stability. Generally stable to Pd(0)/Pd(II) cycles. | Monitor 19F NMR. Degradation (loss of -SCF₃) is rare but possible under forcing reductive conditions. |
Core Protocol: Buchwald-Hartwig Amination
This is the primary workflow for coupling Substrate A with Aryl Halides (Ar-X) to form N-aryl derivatives.
Ligand & Catalyst Selection Strategy (The "Decision Engine")
Do not guess. Use the following logic to select your catalytic system.
Figure 1: Decision matrix for catalyst selection based on electrophile properties.
Experimental Procedure (Standard Operating Protocol)
Reaction Scale: 1.0 mmol (Representative) Target Concentration: 0.2 M in Dioxane or Toluene
Materials:
-
Nucleophile: Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate (1.0 equiv, 251 mg)
-
Electrophile: Aryl Bromide (1.1 equiv)
-
Catalyst: BrettPhos Pd G4 (CAS: 1599466-81-5) (2.0 mol%)
-
Why G4? It activates at room temperature and scavenges the methylamine byproduct, preventing inhibition.
-
-
Base: Cs₂CO₃ (3.0 equiv) [Universal] OR NaOtBu (1.4 equiv) [Fastest, if ester tolerates]
-
Solvent: Anhydrous 1,4-Dioxane (degassed).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with:
-
Substrate A (1.0 equiv)
-
Aryl Halide (if solid) (1.1 equiv)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
BrettPhos Pd G4 (0.02 equiv / 2 mol%)
-
-
Purge: Cap the vial (septum cap) and purge with inert gas for 5 minutes.
-
Solvent Addition: Add anhydrous Dioxane (5 mL for 1 mmol scale) via syringe.
-
Note: If Aryl Halide is liquid, add it now.
-
-
Activation: Place the vial in a pre-heated block at 80°C .
-
Insight: While G4 activates at RT, the electron-poor nature of Substrate A requires thermal energy to drive the amine binding step.
-
-
Monitoring (The Self-Validating Step):
-
Check TLC at 1 hour.
-
Critical Check: If conversion is <10% after 2 hours, add 0.5 equiv of free BrettPhos ligand . (Sometimes the G4 precatalyst activation is faster than the oxidative addition, leading to Pd black formation if the ligand isn't in slight excess).
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Filter through a pad of Celite to remove inorganic salts.
-
Concentrate and purify via flash chromatography (Hexanes/EtOAc).
-
Advanced Methodology: Synthesis of the Scaffold Itself
If you need to synthesizeSubstrate A rather than couple it, you must use Pd-Catalyzed Trifluoromethylthiolation . This is often necessary when the specific aniline is not commercially available but the bromo-precursor is.
Precursor: Methyl 3-amino-5-bromobenzoate.
Protocol (The "Buchwald-Shen" Method):
-
Catalyst: [(Allyl)PdCl]₂ (1.5 mol%) + BrettPhos (3.0 mol%).
-
Reagent: AgSCF₃ (Silver trifluoromethylthiolate) is the gold standard, but expensive.
-
Alternative:NMe₄SCF₃ (Tetramethylammonium trifluoromethylthiolate) is a cheaper, stable alternative that works well with Pd.
-
-
Conditions: Toluene, 80°C, 4-12 hours.
-
Mechanism: The high trans-effect of BrettPhos facilitates the difficult reductive elimination of the Ar-S bond.
Troubleshooting & Optimization (The "Self-Validating System")
Use this table to diagnose reaction failures.
| Observation | Root Cause | Corrective Action |
| No Reaction (Starting Material Intact) | Oxidative Addition failed or Amine failed to bind. | Switch to tBuBrettPhos (more basic). Increase Temp to 100°C. Ensure conditions are strictly anhydrous. |
| Debromination of Aryl Halide | Switch solvent to Toluene (non-coordinating). Avoid alcoholic solvents. | |
| Hydrolysis of Ester | Base is too nucleophilic or wet. | Switch from NaOtBu to K₃PO₄ or Cs₂CO₃ . Use molecular sieves in the reaction. |
| Loss of -SCF₃ Group | Reductive cleavage.[3] | Lower temperature.[4][5][6] This is rare; ensure no strong reducing agents (e.g., formates) are present. |
Visualizing the Pathway
Figure 2: Operational workflow for the cross-coupling protocol.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[7] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Teverovskiy, G., Surry, D. S., & Buchwald, S. L. (2011).[7] "Pd-Catalyzed Synthesis of Ar-SCF3 Compounds Under Mild Conditions." Angewandte Chemie International Edition. Link
-
Xu, C., & Shen, Q. (2015). "Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds." Organic Letters. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Third Generation Buchwald Precatalysts." The Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 3. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. dspace.mit.edu [dspace.mit.edu]
preparation of pharmaceutical intermediates from SCF3 anilines
Title: Preparation and Derivatization of Pharmaceutical Intermediates from SCF₃-Anilines Content Type: Application Note & Experimental Protocol Target Audience: Researchers, scientists, and drug development professionals
Introduction: The Strategic Value of the SCF₃ Motif
The trifluoromethylthio (SCF₃) group has emerged as a privileged pharmacophore in modern drug discovery. Boasting an exceptionally high lipophilicity (Hansch parameter
Among SCF₃-containing building blocks, 4-(trifluoromethylthio)aniline serves as a critical intermediate. It is the core precursor for numerous biologically active compounds, including the veterinary antiparasitic toltrazuril and various novel anilinotriazole insecticides 1[1]. For pharmaceutical development, the aniline functionality provides a versatile synthetic handle for downstream cross-coupling, amidation, and Sandmeyer-type transformations 2[2].
Mechanistic Workflow and Synthetic Strategy
While direct electrophilic trifluoromethylthiolation of arenes using reagents like N-(trifluoromethylthio)saccharin or diazo-triflone is possible under copper or Lewis acid catalysis , 3[3], these methods often rely on expensive reagents and can suffer from regioselectivity issues on unactivated substrates.
For scalable, gram-to-kilogram preparation of pharmaceutical intermediates, a bottom-up construction of the SCF₃ group on a pre-functionalized aromatic ring is preferred. The optimal route begins with 4-nitrobromobenzene, proceeding through thioetherification, exhaustive chlorination, fluorination, and finally, a clean catalytic hydrogenation to yield the aniline 1[1]. This approach ensures absolute para-regioselectivity and avoids the toxic "iron mud" waste associated with classical dissolving metal reductions 1[1].
Workflow for the synthesis and downstream derivatization of 4-(trifluoromethylthio)aniline.
Experimental Protocols
Protocol A: Scalable Synthesis of 4-(Trifluoromethylthio)aniline
This protocol details the final, critical step of converting 4-(trifluoromethylthio)nitrobenzene to the target aniline.
Causality & Design: Historically, iron powder in acidic media was used for this reduction. However, this generates massive amounts of iron oxide sludge, complicating downstream purification and environmental compliance 1[1]. By substituting this with a palladium-on-carbon (Pd/C) catalytic hydrogenation, we achieve a clean, self-validating reaction where hydrogen uptake directly correlates with reaction progress, yielding the product in ~98% yield 1[1].
Materials:
-
4-(Trifluoromethylthio)nitrobenzene (1.0 eq, synthesized via fluorination of the trichloromethyl sulfide precursor)
-
10% Pd/C catalyst (0.05 eq by weight)
-
Methanol (solvent, 10 volumes)
-
Hydrogen gas (balloon or autoclave)
Step-by-Step Procedure:
-
Preparation: In a clean, dry autoclave or heavy-walled hydrogenation flask, dissolve 4-(trifluoromethylthio)nitrobenzene in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C. (Safety Note: Pd/C is pyrophoric; add under a blanket of inert gas such as N₂ or Argon).
-
Purging: Seal the vessel. Purge the system with N₂ three times to displace oxygen, followed by three purges with H₂ gas.
-
Reaction: Pressurize the vessel with H₂ to 3-5 bar (or use a double-balloon setup for smaller scales) and stir vigorously at 25–30 °C.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 4:1) or HPLC. The reaction is self-validating: hydrogen consumption will cease exactly when the stoichiometric requirement is met. The reaction is deemed complete when the starting material peak area is <0.5%.
-
Workup: Vent the H₂ gas safely and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 4-(trifluoromethylthio)aniline as a pale yellow to off-white solid.
-
Validation: Confirm identity via ¹⁹F NMR (expect a sharp singlet around -42 to -44 ppm) and ¹H NMR (characteristic broad singlet for the -NH₂ protons at ~3.8 ppm).
Protocol B: Downstream Derivatization via Copper-Catalyzed Sandmeyer Reaction
To utilize the aniline as a pharmaceutical building block, it is frequently converted into an aryl halide or nitrile.
Causality & Design: The Sandmeyer reaction leverages the amine group by converting it into a highly reactive diazonium salt. A copper(I) catalyst then facilitates a single-electron transfer (SET) to extrude N₂ gas, generating an aryl radical that abstracts a halogen or pseudo-halogen (like cyanide) from the copper sphere 2[2]. This method is chosen for its mild conditions and exceptional functional group tolerance, perfectly preserving the sensitive SCF₃ moiety 2[2].
Step-by-Step Procedure (Synthesis of 4-Bromo-SCF₃-benzene):
-
Diazotization: Suspend 4-(trifluoromethylthio)aniline (1.0 eq) in aqueous HBr (48%, 3.0 eq) and cool to 0–5 °C in an ice bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise. Maintain the internal temperature below 5 °C to prevent premature decomposition of the diazonium salt. Stir for 30 minutes.
-
Validation (IPC): Test the mixture with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.
-
Copper Coupling: In a separate flask, prepare a solution of CuBr (1.2 eq) in aqueous HBr and heat to 60 °C.
-
Addition: Slowly transfer the cold diazonium solution into the hot CuBr solution. (Observation: Vigorous evolution of N₂ gas will occur, visually validating the extrusion step).
-
Workup: Once gas evolution ceases, cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the pure aryl bromide intermediate.
Quantitative Data Summaries
The choice of reduction protocol significantly impacts both the yield and the environmental footprint of the SCF₃-aniline synthesis. Table 1 summarizes the optimization data comparing historical and modern reduction methods.
Table 1: Optimization of Reduction Conditions for 4-(Trifluoromethylthio)nitrobenzene
| Reducing Agent | Solvent System | Temp (°C) | Reaction Time (h) | Yield (%) | Environmental Impact / Notes |
| Fe powder / HCl | Ethanol / H₂O | 80 | 4.0 | 85 | High (Generates toxic iron mud) 1[1] |
| SnCl₂ | Ethyl Acetate | 70 | 6.0 | 80 | High (Heavy metal waste, expensive) |
| H₂ / Pd/C (10%) | Methanol | 25-30 | 2.0 | 98 | Low (Clean, catalyst is recyclable) 1[1] |
Note: The catalytic hydrogenation method not only provides the highest yield but also eliminates the severe pollution issues associated with metal-mediated reductions.
References
-
A Concise and Convenient Synthesis of 4-(Trifluoromethylthio)aniline. Asian Journal of Chemistry, 2016. URL:[Link]
-
2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one: Another Utility for Electrophilic Trifluoromethylthiolation Reactions. Chemistry - A European Journal, 2016. URL:[Link]
-
Sandmeyer reaction. ResearchGate. URL:[Link]
-
Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. The Journal of Organic Chemistry, 2023. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Welcome to the technical support center for optimizing coupling reactions with Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. The unique electronic properties of this substrate, stemming from the electron-withdrawing trifluoromethylthio (-SCF3) group and the electron-donating amino (-NH2) group, can present specific challenges in common coupling reactions. This resource will help you navigate these challenges and significantly improve your reaction yields.
The trifluoromethylthio group is known for its strong electron-withdrawing nature and high lipophilicity, which can be advantageous for the biological activity of a molecule.[1] However, these same electronic properties can impact the reactivity of the aniline in coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Section 1: Amide Coupling Reactions
Question 1: I am observing low to no yield in the amide coupling of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate with my carboxylic acid. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling with this substrate are often due to the reduced nucleophilicity of the aniline nitrogen. The potent electron-withdrawing effect of the trifluoromethylthio group deactivates the amino group, making it a poor nucleophile.[2][3] Standard coupling conditions may be insufficient to drive the reaction to completion.
Troubleshooting Steps & Solutions:
-
Inadequate Carboxylic Acid Activation: The first step in amide bond formation is the activation of the carboxylic acid. If this activation is not efficient, the subsequent reaction with the weakly nucleophilic aniline will be slow.
-
Solution: Employ more potent activating agents. While standard reagents like DCC/DMAP or EDC/HOBt are common, more robust options like HATU or HBTU in combination with a non-nucleophilic base like DIPEA or N-methylmorpholine can be more effective.[2][4] A protocol using EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for electron-deficient amines.[2]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Solution:
-
Temperature: Consider increasing the reaction temperature. For sluggish reactions with electron-deficient anilines, heating to 40-60 °C can significantly improve the reaction rate.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally good choices as they can help to solubilize the reagents and facilitate the reaction.
-
Concentration: Ensure your reaction is not too dilute. A starting concentration of 0.1-0.5 M is a good benchmark.[5]
-
-
-
Alternative Coupling Strategies: If standard coupling reagents fail, consider forming a more reactive acyl fluoride in situ. This can be achieved using reagents like cyanuric fluoride or XtalFluor-E.[3]
Caption: Troubleshooting workflow for low amide coupling yields.
Section 2: Buchwald-Hartwig Amination
Question 2: My Buchwald-Hartwig amination with an aryl halide is giving a low yield. What factors should I investigate?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6] However, challenges can arise with electron-deficient anilines like Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate.
Troubleshooting Steps & Solutions:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[7] For electron-deficient anilines, bulky, electron-rich biarylphosphine ligands are often required.
-
Base Compatibility and Strength: The base plays a crucial role in the deprotonation of the amine-palladium complex.[9] A base that is too weak may not be effective, while an overly strong base could be incompatible with other functional groups.
-
Catalyst Precursor and Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[8][9]
-
Solution: Ensure a strictly inert atmosphere using argon or nitrogen. Use a fresh, high-quality palladium precatalyst. G2 or G3 precatalysts are often more robust and reliable.
-
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | Air and moisture stable, highly active for challenging couplings. |
| Ligand | XPhos (4 mol%) | Bulky, electron-rich ligand that promotes reductive elimination. |
| Base | NaOt-Bu (1.4 equiv) | Strong base that facilitates amine deprotonation. |
| Solvent | Toluene or Dioxane (0.1-0.2 M) | Common, effective solvents for this reaction.[9] |
| Temperature | 100-110 °C | Often required for efficient coupling with electron-deficient anilines. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Section 3: Suzuki-Miyaura Coupling
Question 3: I am attempting a Suzuki-Miyaura coupling with a boronic acid, but the yield is poor. How can I optimize this C-C bond formation?
Answer:
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds.[10] The electronic nature of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate can influence the efficiency of this reaction.
Troubleshooting Steps & Solutions:
-
Catalyst and Ligand System: The choice of palladium source and ligand is crucial for an efficient Suzuki coupling.
-
Base Selection: The base is critical for the transmetalation step of the catalytic cycle.
-
Solution: Inorganic bases like K2CO3 or K3PO4 are commonly used.[11] The choice of base can be solvent-dependent, and screening different bases is recommended.
-
-
Solvent System: The solvent must be able to dissolve both the organic and inorganic reagents.
-
Solution: A mixture of an organic solvent like toluene, dioxane, or DME with water is typically used to facilitate the dissolution of the inorganic base.
-
Caption: A general workflow for optimizing coupling reactions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate (1.2 mmol), NaOt-Bu (1.4 mmol), XPhos (0.04 mmol), and XPhos Pd G3 (0.02 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.[8]
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vial.[8]
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring for 12-24 hours.[8]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
References
-
A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Royal Society of Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Bentham Science. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. American Chemical Society. [Link]
-
Highly ortho-Selective Trifluoromethylthiolation Reactions using a Ligand Exchange Strategy. De Gruyter. [Link]
-
Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. ProQuest. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec. [Link]
-
Trifluoromethylarylation of alkenes using anilines. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation. ResearchGate. [Link]
-
Buchwald-Hartwig amination of 23a with primary anilines a. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
Trifluoromethylarylation of alkenes using anilines. ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. [Link]
-
Cross-coupling strategies for aniline synthesis a, Anilines are.... ResearchGate. [Link]
-
A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Royal Society of Chemistry. [Link]
-
Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. National Institutes of Health. [Link]
-
Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. National Institutes of Health. [Link]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate Derivatives
Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation of polyfunctional aromatic systems. Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate derivatives present a unique chromatographic paradox: they possess a highly lipophilic, electron-withdrawing trifluoromethylthio (-SCF3) group 1 juxtaposed with a polar, basic aniline moiety and a hydrolyzable methyl ester.
This guide is engineered to decode the causality behind purification failures and provide self-validating workflows to ensure the high-purity isolation of these complex derivatives.
Part 1: Physicochemical Profiling
Understanding the competing molecular forces is the first step in designing a successful purification strategy. The table below summarizes the quantitative data and its direct impact on your workflow.
| Physicochemical Parameter | Estimated Value / Observation | Chromatographic & Synthetic Implications |
| Lipophilicity (Hansch-Leo | Drastically increases retention on reversed-phase (C18) media; causes rapid elution on normal-phase if polar modifiers are used 1. | |
| Aniline Basicity (pKa) | ~2.5 - 3.5 (Conjugate Acid) | Electron-withdrawing -SCF3 and ester groups reduce basicity; requires strong acid (e.g., 1M HCl) for complete protonation during extraction. |
| Normal-Phase Retention ( | 0.35 - 0.45 (Hexane:EtOAc 4:1) | Prone to severe tailing due to hydrogen bonding between the -NH2 group and free silanols on unmodified silica 2. |
| Ester Stability | Labile at pH > 10 | Susceptible to saponification during harsh basic workups; necessitates temperature-controlled, mild neutralization. |
Part 2: Diagnostic Purification Workflow
Do not blindly load your crude mixture onto a silica column. Use the following decision tree to select the optimal technique based on the specific impurities present in your reaction matrix.
Decision tree for selecting the optimal purification strategy based on crude impurity profiles.
Part 3: Self-Validating Experimental Protocols
Protocol A: Triethylamine-Deactivated Normal-Phase Flash Chromatography
Causality: The aniline nitrogen acts as a hydrogen-bond donor/acceptor with the acidic silanol groups on standard silica gel, causing severe peak tailing. The highly lipophilic -SCF3 group exacerbates this by pushing the rest of the molecule rapidly through the column, smearing the band. Pre-treating the silica with Triethylamine (Et3N) dynamically caps the silanols, ensuring sharp elution bands 2.
-
Column Preparation: Slurry pack the silica gel using Hexane containing 1% v/v Et3N.
-
Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (CH2Cl2).
-
Elution: Run a gradient from 100% Hexane to 20% EtOAc in Hexane, maintaining 1% Et3N throughout the mobile phase.
-
Validation Checkpoint: Spot fractions on a TLC plate. The presence of a tight, perfectly circular spot under UV (254 nm) validates that silanol interactions have been successfully suppressed.
Protocol B: Acid-Base Liquid-Liquid Extraction (Acidic Workup)
Causality: Certain trifluoromethylthiolated derivatives exhibit instability during prolonged exposure to silica gel 1. By leveraging the basicity of the aniline group, we can force the target molecule into the aqueous phase as a protonated salt, leaving neutral lipophilic impurities (like unreacted trifluoromethylthiolating agents) in the organic phase.
-
Initial Dissolution: Dissolve the crude mixture in EtOAc (50 mL/g of crude).
-
Acidic Wash: Extract the organic layer with 1M HCl (3 x 25 mL). The target compound partitions into the aqueous layer.
-
Organic Wash: Discard the organic layer containing neutral/lipophilic impurities.
-
Basification: Cool the combined aqueous layers to 0 °C in an ice bath. Slowly add saturated aqueous
until the solution reaches pH 8. Do not use NaOH, as it will hydrolyze the methyl ester. -
Recovery: Extract the neutralized aqueous layer with fresh EtOAc (3 x 25 mL). Dry over
and concentrate. -
Validation Checkpoint: Perform LC-MS on both the discarded organic layer and the final recovered EtOAc layer. The target mass (
) must be entirely absent from the discarded organic phase.
Protocol C: Reversed-Phase Preparative HPLC
Causality: When separating regioisomers (e.g., 2-amino vs. 3-amino derivatives), normal-phase silica is often blind to the subtle polarity differences. A C18 stationary phase differentiates molecules based on hydrophobic surface area, which is heavily influenced by the spatial orientation of the -SCF3 group.
-
Sample Prep: Dissolve the crude in Acetonitrile (MeCN) (max 50 mg/mL) and filter through a 0.22 µm PTFE syringe filter.
-
Column: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).
-
Mobile Phase: Solvent A =
(0.1% Formic Acid); Solvent B = MeCN (0.1% Formic Acid). -
Gradient: 10% B to 90% B over 25 minutes.
-
Validation Checkpoint: Lyophilize (freeze-dry) the target fractions rather than using a rotary evaporator. Heating aqueous acidic fractions will cause ester hydrolysis. Analytical HPLC of the lyophilized powder should confirm >95% purity.
Part 4: Troubleshooting & FAQs
Q: Why is my product degrading or turning dark brown on the silica column? A: Prolonged exposure to acidic silanol groups can catalyze the degradation of certain -SCF3 functionalized amines, and anilines are notoriously prone to oxidation on high-surface-area media 1. To troubleshoot, utilize rapid filtration through a thin pad of silica 3 rather than a long column, or switch entirely to the Acidic Workup (Protocol B).
Q: I am observing co-elution of regioisomers on silica gel. How can I resolve them? A: Normal-phase silica separates primarily by polarity, which is nearly identical for meta/para regioisomers of this derivative. Switch to Reversed-Phase Preparative HPLC (Protocol C). The C18 stationary phase differentiates molecules based on subtle hydrophobic surface area variations induced by the spatial orientation of the -SCF3 group.
Q: My product yield drops significantly after basic neutralization during extraction. Why?
A: The methyl ester is highly sensitive to base-catalyzed hydrolysis (saponification). If you use strong bases (e.g., NaOH, KOH) or allow the aqueous layer to warm up during neutralization, the ester will hydrolyze to the corresponding benzoic acid, which remains water-soluble at pH 8. Always use saturated
References
-
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. National Institutes of Health (PMC).[Link]
-
Synthesis of 3-((trifluoromethyl)thio)indoles via a reaction of 2-alkynylaniline with trifluoromethanesulfanylamide. The Royal Society of Chemistry.[Link]
-
Copper-Promoted Trifluoromethanesulfonylation and Trifluoromethylation of Arenediazonium Tetrafluoroborates with NaSO2CF3. The Journal of Organic Chemistry (ACS Publications).[Link]
Sources
minimizing side reactions during functionalization of SCF3 anilines
Welcome to the Technical Support Center for the functionalization of trifluoromethylthio (SCF₃) anilines. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind common side reactions—such as C–S bond cleavage, off-target N-oxidation, and poor regioselectivity—and provide self-validating protocols to ensure your synthetic workflows are robust and reproducible.
Part 1: Diagnostic FAQs & Causality Analysis
Q1: Why am I observing significant loss of the SCF₃ group (desulfurization) during palladium-catalyzed cross-coupling of my halo-SCF₃-aniline?
Causality: The trifluoromethylthio (SCF₃) group is highly valued in drug development due to its exceptional lipophilicity (Hansch parameter
-
Ligand Tuning: Employ bulky, electron-rich phosphine ligands (such as BrettPhos) that accelerate reductive elimination, pulling the catalytic cycle forward before C–S cleavage can occur.
-
Alternative Catalysis: Shift to gold redox catalysis or photoredox approaches, which operate via single-electron transfer (SET) or distinct oxidative addition pathways that avoid the direct C–S insertion typical of palladium[3].
Q2: How can I prevent unwanted N-alkylation or N-oxidation when attempting to functionalize the aromatic ring? Causality: The aniline nitrogen is highly nucleophilic. When exposed to electrophilic reagents or strong oxidants required for C–H functionalization, the nitrogen atom kinetically outcompetes the aromatic ring (which is electronically deactivated by the meta-directing SCF₃ group). Solution: Implement a coordinating activation strategy. Converting the free aniline into a picolinamide (PA) serves a dual purpose: it permanently masks the nucleophilicity of the nitrogen, preventing off-target oxidation, and acts as a bidentate directing group. This tethers the transition metal (e.g., Cu or Pd) strictly in proximity to the target ortho- or para-C–H bonds, overriding the electronic deactivation of the SCF₃ group[4].
Q3: I am trying to introduce an SCF₃ group directly onto an aniline derivative, but I get a complex mixture of regioisomers. How do I improve regioselectivity? Causality: Direct electrophilic trifluoromethylthiolation of anilines is inherently chaotic because the strong ortho/para-directing effect of the amine competes with the steric hindrance of the incoming bulky SCF₃ group. Solution: Avoid direct electrophilic aromatic substitution. Instead, utilize bench-stable reagents like (Me₄N)SCF₃ combined with a formal umpolung strategy to selectively synthesize trifluoromethyl amines without side reactions[5]. For ring functionalization, late-stage thianthrenation allows for highly selective aromatic C–H activation without directing groups, generating a stable thianthrenium intermediate that can be cleanly displaced by SCF₃[2].
Part 2: Quantitative Reaction Profiling
To aid in experimental design, the following table summarizes the causal relationship between reaction conditions, primary side reactions, and expected yields during SCF₃-aniline functionalization.
| Catalyst / Reagent System | Ligand / Directing Group | Target Reaction | Major Side Reaction | Side Product Yield | Target Yield |
| Pd(OAc)₂ | PPh₃ (Standard) | Cross-Coupling | C–S Cleavage (Desulfurization) | 35 – 50% | < 40% |
| Pd(OAc)₂ | BrettPhos (Bulky) | Cross-Coupling | None | < 5% | 85 – 90% |
| Cu(OAc)₂ | None (Free Aniline) | C–H Activation | N-Oxidation / Polymerization | 60 – 70% | Trace |
| Cu(OAc)₂ | Picolinamide (PA) | Directed C–H Functionalization | None | < 2% | 88 – 95% |
| Visible Light / Ru(bpy)₃ | Thianthrenium Salt | C–H Functionalization | Regio-mixing (Trace) | < 5% | 75 – 85% |
Part 3: Validated Experimental Methodologies
Protocol: Picolinamide-Directed Regioselective C–H Functionalization of SCF₃-Anilines
Scientific Integrity Note: This protocol is designed as a self-validating system . The visual and spectroscopic checkpoints ensure that side reactions are identified and halted before downstream purification.
Step 1: Installation of the Directing Group
-
Dissolve the SCF₃-aniline (1.0 equiv) and picolinic acid (1.2 equiv) in anhydrous DMF (0.2 M).
-
Add HATU (1.3 equiv) and DIPEA (3.0 equiv) at 0 °C. Stir for 2 hours at room temperature.
-
Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 3:1). The complete disappearance of the highly polar free aniline spot confirms successful protection, eliminating the risk of downstream N-oxidation.
Step 2: Directed Catalytic Functionalization
-
In an oven-dried Schlenk tube, combine the protected SCF₃-phenylpicolinamide (1.0 equiv), Cu(OAc)₂ (10 mol%), and your desired coupling partner (e.g., an arylboronic acid, 1.5 equiv).
-
Add anhydrous 1,4-dioxane and Na₂CO₃ (2.0 equiv).
-
Validation Checkpoint 2 (Self-Indicating): Upon heating to 90 °C, the reaction mixture must shift from a pale blue suspension to a deep emerald green solution. This color change is the physical manifestation of the bidentate Cu-picolinamide complex forming. If the solution turns black, off-target oxidation has occurred due to oxygen ingress or incomplete protection.
-
Stir for 12 hours under an argon atmosphere.
Step 3: Reaction Monitoring & Deprotection
-
Validation Checkpoint 3: Analyze an aliquot via LC-MS. Confirm the absence of the [M⁺ - 101] mass fragment, which would indicate unwanted C–SCF₃ bond cleavage.
-
To remove the directing group, treat the purified intermediate with 3M NaOH in EtOH at reflux for 4 hours to regenerate the functionalized free SCF₃-aniline.
Part 4: Mechanistic & Workflow Visualizations
The following diagrams map the logical pathways of structural functionalization and the points of mechanistic divergence where side reactions occur.
Mechanistic divergence in transition-metal catalyzed functionalization of SCF3-anilines.
Workflow for preventing N-oxidation via picolinamide (PA) directing group installation.
References
1.1 - AIR Unimi 2.3 - ResearchGate 3.5 - ResearchGate 4.4 - ResearchGate 5.2 - PMC (NIH)
Sources
optimizing recrystallization of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Optimization of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate Recrystallization
Technical Support Center: Process Optimization Hub
Welcome to the technical support interface for fluorinated aromatic intermediates. You are likely working with Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate (CAS: Analogous structures referenced), a critical scaffold in medicinal chemistry due to the high lipophilicity of the trifluoromethylthio (–SCF₃) moiety.
This guide addresses the specific physicochemical challenges of this molecule: low melting point tendencies, high lipophilicity, and susceptibility to "oiling out."
Part 1: Solvent System Selection & Solubility Profile
The –SCF₃ group (Hansch
Recommended Solvent Systems (ranked by success rate):
| System Class | Solvent A (Dissolver) | Solvent B (Antisolvent) | Ratio (v/v) | Notes |
| Primary (Recommended) | Ethyl Acetate (EtOAc) | n-Heptane | 1:3 to 1:5 | Best balance. Heptane allows higher temperatures than hexanes, preventing premature precipitation. |
| Secondary (For polar impurities) | Toluene | Cyclohexane | 1:2 | Excellent for removing regioisomers. Toluene's |
| Tertiary (High Polarity) | Ethanol (Abs.) | Water | 5:1 | High Risk: Water addition must be extremely slow to avoid oiling out due to the hydrophobic –SCF₃ group. |
Part 2: Optimized Recrystallization Protocol (SOP-502)
Objective: Maximize recovery (>85%) and purity (>98% HPLC) while preventing oiling out.
Phase 1: Dissolution & Clarification
-
Charge Solid: Place crude Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate in a round-bottom flask.
-
Solvent Addition: Add EtOAc (3 mL per gram of solid).
-
Heating: Heat to mild reflux (approx. 70°C). If solid remains, add EtOAc in 0.5 mL increments until fully dissolved.
-
Critical Check: If the solution is dark brown/black (aniline oxidation), add Activated Charcoal (5 wt%) and stir for 10 mins at reflux.
-
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove charcoal or inorganic salts. Rinse with 1 mL hot EtOAc.
Phase 2: Crystallization & Control
-
Reheat: Return filtrate to a gentle boil to ensure no premature nucleation.
-
Antisolvent Addition: Add n-Heptane dropwise to the boiling solution until a faint, persistent turbidity is observed.
-
Clarification: Add 2-3 drops of EtOAc to clear the turbidity.
-
Seeding (Crucial): Remove from heat. When temperature reaches ~55°C, add a seed crystal (<1 mg) of pure product.
-
Why? The –SCF₃ group lowers the lattice energy barrier. Seeding provides a template to bypass the amorphous "oil" phase.
-
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.
-
Insulation: Wrap the flask in a paper towel or place in a warm water bath that cools naturally.
-
Phase 3: Isolation
-
Final Cooling: Once at room temperature and crystallization is evident, cool to 0-4°C for 30 minutes.
-
Filtration: Collect solids via vacuum filtration.
-
Wash: Wash with cold 1:4 EtOAc:Heptane.
-
Drying: Dry under vacuum at 40°C (Caution: Melting point may be low; do not overheat).
Part 3: Troubleshooting & FAQs
Q1: The compound is "oiling out" (forming liquid droplets) instead of crystals. How do I fix this?
Diagnosis: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. The –SCF₃ group makes the molecule "greasy," lowering the melting point in the presence of solvent impurities. Corrective Actions:
-
Re-dissolve: Heat the mixture back to a clear solution.
-
Add More Solvent A: Add 10-15% more EtOAc. A slightly more dilute solution prevents hitting the "oil gap."
-
Slower Cooling: Rapid cooling traps impurities that depress the melting point. Use a programmable heating mantle to ramp down 10°C/hour if possible.
-
Trituration: If it oils out and refuses to solidify, decant the supernatant.[1] Add cold Pentane or Hexane to the oil and scratch the flask vigorously with a glass rod to induce nucleation.
Q2: My product is colored (brown/red) even after recrystallization.
Diagnosis: Aniline derivatives are prone to oxidation, forming quinoid-like impurities that incorporate into the crystal lattice. Corrective Actions:
-
Acid-Base Wash (Pre-purification): Before recrystallization, dissolve crude in EtOAc. Wash with 1M HCl (extracts amine product into water).[2] Separate organic layer (discard non-basic impurities).[2] Basify aqueous layer with NaHCO₃, extract back into EtOAc, dry, and then recrystallize.
-
Bisulfite Wash: Wash the organic solution with 10% Sodium Metabisulfite (
) to reduce oxidized species before crystallization.
Q3: The yield is too low (<50%).
Diagnosis: The –SCF₃ group increases solubility in organic solvents, leading to high mother liquor losses. Corrective Actions:
-
Concentrate Mother Liquor: Do not discard the filtrate. Evaporate it to half volume and repeat the cooling process for a "second crop."
-
Check Antisolvent Ratio: You may need to push the ratio to 1:5 or 1:6 (EtOAc:Heptane) to force the lipophilic molecule out of solution.
Part 4: Visualized Workflows
Figure 1: Recrystallization Logic Flow
This workflow illustrates the critical decision points to prevent oiling out.
Caption: Step-by-step logic for purifying lipophilic amino-benzoates, emphasizing the seeding step to prevent oiling out.
Figure 2: Troubleshooting "Oiling Out" Decision Tree
Use this guide when the product separates as a liquid.
Caption: Decision matrix for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.
References
-
BenchChem Technical Support . Purification of Fluorinated Benzaldehyde Derivatives: Troubleshooting Oiling Out. Retrieved from
-
Sigma-Aldrich . 3-(Trifluoromethyl)aniline Properties and Handling. Retrieved from
-
University of York . Problems with Recrystallisations: Oiling Out and Solvent Choice. Retrieved from
-
Mettler Toledo . Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from
Sources
Technical Support Center: Ester Cleavage in SCF₃ Benzoate Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cleavage of trifluoromethylthio (SCF₃) benzoate esters. The unique electronic properties of the SCF₃ group can present specific challenges, and this resource is designed to help you navigate them effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the cleavage of SCF₃ benzoate esters a unique chemical problem?
The trifluoromethylthio (SCF₃) group is a potent electron-withdrawing group. This has two major consequences for the ester cleavage reaction. Firstly, it increases the electrophilicity of the carbonyl carbon, which should, in principle, make it more susceptible to nucleophilic attack. However, it also significantly impacts the stability of the aromatic ring and potential intermediates. Furthermore, the resulting trifluoromethylthio benzoic acid is more acidic than benzoic acid itself, which can influence the reaction equilibrium and workup conditions.
Q2: What is the primary mechanism for cleaving these esters under basic conditions?
The most common method for ester cleavage is saponification, which is hydrolysis under basic conditions.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] A hydroxide ion (from a base like LiOH, NaOH, or KOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[3] This intermediate then collapses, expelling the alkoxide as a leaving group. In the final, effectively irreversible step, the strongly basic alkoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an alcohol.[3] An acid workup is then required to protonate the salt and isolate the desired carboxylic acid.[1]
Q3: When should I choose basic (saponification) versus acidic hydrolysis?
For most applications, basic hydrolysis (saponification) is preferred . The reaction is generally irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.[4] This often leads to cleaner reactions and higher yields.
Acidic hydrolysis is an equilibrium-driven process, meaning it is reversible.[5][6] To achieve high conversion, the equilibrium must be shifted towards the products. This is typically done by using a large excess of water.[4][6] This method is generally reserved for substrates that are highly sensitive to basic conditions but stable in acid.
Q4: Are there any non-hydrolytic methods for cleaving SCF₃ benzoate esters?
Yes, for highly sensitive substrates where the presence of water or strong bases/acids is detrimental, non-hydrolytic methods can be explored. One such approach involves using a combination of aluminum and iodine in an anhydrous solvent, which can cleave alkyl esters to the corresponding carboxylic acids.[7] This method's selectivity allows for the cleavage of alkyl esters in the presence of more stable aryl esters.[7] While not specifically optimized for SCF₃ benzoates, it represents a viable alternative pathway for complex molecules.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the cleavage of SCF₃ benzoate esters in a question-and-answer format.
Problem Area 1: Incomplete or Stalled Reactions
Q: My saponification reaction with LiOH in THF/water has stalled at 50% conversion. What is the first thing to check?
There are three primary factors to investigate immediately: solubility, temperature, and stoichiometry.
-
Solubility: SCF₃-substituted aromatics can have poor solubility in common solvent systems. If your starting material is not fully dissolved, the reaction becomes a two-phase system, and the rate will be severely limited by diffusion.
-
Solution: Try adding a co-solvent like methanol or dioxane to improve solubility. You can also increase the proportion of the organic solvent relative to water, but ensure enough water is present for the hydrolysis.
-
-
Temperature: While many saponifications run well at room temperature, sterically hindered or electronically deactivated (in the context of the overall molecule) esters may require heating to proceed at a reasonable rate.
-
Solution: Increase the reaction temperature to 40-60 °C or even reflux, monitoring for any potential substrate decomposition.
-
-
Stoichiometry: Saponification consumes one equivalent of base per mole of ester.[8] Using a catalytic amount of base is insufficient.
-
Solution: Ensure you are using at least 1.1 to 1.5 equivalents of your hydroxide base (e.g., LiOH, NaOH). An excess is often used to ensure the reaction goes to completion.
-
Q: I've optimized solubility, temperature, and stoichiometry, but the reaction is still sluggish. What are my next steps?
If the reaction remains slow, consider changing the cation of the hydroxide base. While lithium hydroxide (LiOH) is commonly used, potassium hydroxide (KOH) is more soluble in organic solvents and can sometimes accelerate the reaction rate.
Caption: Decision tree for troubleshooting incomplete ester cleavage.
Problem Area 2: Substrate Decomposition and Side Products
Q: I'm observing significant decomposition of my starting material under standard NaOH/reflux conditions. How can I mitigate this?
The combination of high temperature and strong base can degrade sensitive molecules. The SCF₃ group itself is generally robust, but other functional groups on your intermediate may not be.
-
Milder Conditions: The first step is to reduce the reaction temperature. Try running the reaction for a longer period at room temperature or 40 °C.
-
Alternative Base: Lithium hydroxide is generally considered a "milder" choice than NaOH or KOH and may reduce decomposition.
-
Chemoselective Methods: If your molecule contains other base-labile functional groups, a standard saponification may not be suitable. In such cases, exploring enzymatic hydrolysis could be a viable, though more complex, alternative. Lipases, for instance, can catalyze ester hydrolysis under neutral pH and ambient temperature.[2]
Q: My molecule contains a chiral center adjacent to the ester. Is there a risk of epimerization?
Yes. If there is an acidic proton at the alpha-position to the carbonyl, the strongly basic conditions of saponification can lead to enolate formation and subsequent epimerization.
-
Solution: Use the mildest possible conditions (LiOH, lowest effective temperature). Minimize reaction time by carefully monitoring for completion (e.g., by TLC or LC-MS). If epimerization remains a problem, you may need to reconsider your synthetic strategy, perhaps by cleaving the ester at an earlier, achiral stage.
Problem Area 3: Workup and Isolation Challenges
Q: After acidification, my product is difficult to extract from the aqueous layer. What could be the cause?
The resulting SCF₃-benzoic acid is more acidic and potentially more water-soluble than unsubstituted benzoic acid.
-
Ensure Complete Protonation: Check the pH of the aqueous layer after adding acid. It should be strongly acidic (pH 1-2) to ensure the carboxylate is fully protonated to the less polar carboxylic acid.
-
Increase Extractions: Perform multiple extractions (5-6 times) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of organic compounds in the aqueous phase and can significantly improve extraction efficiency.
Data Summary: Standard Saponification Conditions
| Reagent | Typical Solvent System | Temperature (°C) | Relative Rate | Key Considerations |
| LiOH·H₂O | THF / H₂O (3:1 to 1:1) | 25 - 60 | Moderate | Good for sensitive substrates; lower solubility can be an issue. |
| NaOH | MeOH / H₂O (4:1) or EtOH/H₂O | 25 - 80 | Fast | Highly effective and inexpensive; can be too harsh for some substrates.[1] |
| KOH | THF / H₂O or EtOH / H₂O | 25 - 80 | Very Fast | Higher solubility in organic solvents can accelerate reactions. |
| H₂SO₄ (cat.) | Dioxane / H₂O (excess) | 80 - 100 | Variable | Acid-catalyzed; for base-sensitive substrates. Reaction is reversible.[5][6] |
Detailed Experimental Protocols
Protocol 1: Standard Saponification with Lithium Hydroxide
This protocol is a robust starting point for the cleavage of most SCF₃ benzoate esters.
Caption: Standard workflow for saponification of SCF₃ benzoate esters.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the SCF₃ benzoate intermediate (1.0 eq) in a suitable organic solvent (e.g., Tetrahydrofuran, THF) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: In a separate container, dissolve lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in deionized water. Add the aqueous LiOH solution to the stirring solution of the ester. A common solvent ratio is 3:1 THF:H₂O.
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature (start with room temperature, increasing to 40-60 °C if necessary).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until all the starting material has been consumed.
-
Quenching & Acidification: Once complete, cool the reaction mixture in an ice bath to 0 °C. Slowly add 1 M hydrochloric acid (HCl) with stirring until the aqueous layer reaches a pH of 1-2 (confirm with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash once with brine (saturated aqueous NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product as necessary, typically by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis
Use this protocol for substrates that are intolerant to basic conditions.
Step-by-Step Methodology:
-
Setup: Dissolve the SCF₃ benzoate intermediate (1.0 eq) in a solvent such as dioxane or acetic acid.
-
Acid & Water Addition: Add an excess of water followed by a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 10-20 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction for the disappearance of starting material. Note that an equilibrium will be reached.[5]
-
Workup: Cool the reaction mixture and dilute it with a larger volume of water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product.
References
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]
-
LibreTexts Chemistry. (2024, September 30). 21.6: Chemistry of Esters. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
PubMed. (2007, February 7). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Organic Chemistry Portal. (2021). Cleavage of Carboxylic Esters by Aluminum and Iodine. [Link]
-
Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Cleavage of Carboxylic Esters by Aluminum and Iodine [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Thermal Stability Analysis of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Welcome to the technical support center for the thermal stability analysis of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate. This guide is designed for researchers, scientists, and drug development professionals who are handling and characterizing this and structurally similar molecules. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the safe and accurate execution of your thermal analysis experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the thermal stability of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate.
Q1: What are the primary thermal hazards associated with Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate?
A1: The primary thermal hazards stem from its decomposition, which can be exothermic and potentially lead to a runaway reaction. The presence of the aromatic amine and trifluoromethylthio groups suggests that decomposition could release toxic and corrosive gases, such as nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen fluoride (HF). Aromatic amines themselves can be susceptible to exothermic decomposition.[1] The trifluoromethyl group generally enhances thermal stability, but its decomposition can also contribute to the release of hazardous fluoride-containing compounds.[2][3]
Q2: What analytical techniques are recommended for assessing the thermal stability of this compound?
A2: A multi-technique approach is crucial for a comprehensive thermal hazard assessment. The recommended techniques are:
-
Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition, melting point, and to quantify the energy released during exothermic events.[4][5]
-
Thermogravimetric Analysis (TGA): To measure mass loss as a function of temperature, indicating the temperature ranges of decomposition and the amount of volatile products released.[6][7]
-
Accelerating Rate Calorimetry (ARC): To simulate a worst-case adiabatic scenario, providing critical data on the time to maximum rate of temperature and pressure rise, which is essential for process safety and relief system design.[8][9][10]
Q3: What are the expected decomposition products?
Q4: Are there any known incompatibilities I should be aware of during thermal analysis?
A4: Yes, this compound may be incompatible with strong oxidizing agents.[12] Aromatic amines can react exothermically with various substances, including isocyanates, halogenated organics, and peroxides.[1] It is crucial to avoid contamination of the sample and to use inert sample pans (e.g., gold-plated stainless steel, tantalum, or glass-lined) in calorimetric studies to prevent catalytic decomposition at lower temperatures.
Q5: What personal protective equipment (PPE) is necessary when handling this compound for thermal analysis?
A5: Due to the potential for harmful inhalation, skin contact, and eye irritation, appropriate PPE is mandatory.[12][13] This includes:
-
Eye and Face Protection: Safety glasses with side shields or chemical safety goggles.[12][14]
-
Skin Protection: Chemical-resistant gloves.[12]
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside a fume hood.[12]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin exposure.[14]
II. Troubleshooting Experimental Issues
This section provides detailed guidance on specific problems that may arise during thermal stability analysis.
Inconsistent Onset Temperatures in DSC Analysis
Issue: You observe significant variability in the onset temperature of the exothermic decomposition across different DSC runs.
Potential Causes & Solutions:
-
Sample Purity: Impurities can catalyze decomposition, leading to a lower and more variable onset temperature.
-
Troubleshooting Step: Verify the purity of your sample using techniques like HPLC or NMR. If impurities are present, purify the sample before re-running the DSC analysis.
-
-
Heating Rate: A faster heating rate can shift the onset temperature to a higher value.
-
Troubleshooting Step: Ensure you are using a consistent and appropriate heating rate for all experiments, typically in the range of 2-10 K/min for hazard assessment.[6]
-
-
Sample Pan Material: The material of the sample pan can have a catalytic effect on the decomposition.
-
Troubleshooting Step: Test different inert sample pan materials, such as gold-plated stainless steel, tantalum, or glass-lined pans, to identify any catalytic effects.
-
-
Atmosphere: The presence of oxygen can promote oxidative decomposition, which may have a different onset temperature than anaerobic decomposition.
-
Troubleshooting Step: Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative reactions.
-
Unexpected Endothermic Events Before Decomposition
Issue: Your DSC thermogram shows an endothermic event (a dip in the heat flow signal) before the main exothermic decomposition peak.
Potential Causes & Solutions:
-
Melting: The endotherm could correspond to the melting of the compound.
-
Troubleshooting Step: Correlate the temperature of the endotherm with the visually observed melting point. This is a normal and expected event.
-
-
Phase Transition: A solid-solid phase transition could also cause an endothermic event.
-
Troubleshooting Step: Use techniques like hot-stage microscopy to visually inspect the sample as it is heated through the endothermic event to confirm if it is a melt or another phase change.
-
-
Evaporation of Volatiles: If the sample contains residual solvent or moisture, its evaporation will appear as an endotherm.
-
Troubleshooting Step: Ensure your sample is thoroughly dried before analysis. A TGA run can help quantify the amount of volatile content.
-
Discrepancy Between TGA and DSC Results
Issue: The TGA shows significant mass loss at a temperature where the DSC does not show a corresponding thermal event (or vice-versa).
Potential Causes & Solutions:
-
Sublimation: The compound may be sublimating, which involves a mass loss (TGA) but may have a subtle or broad thermal signature in the DSC.
-
Troubleshooting Step: Use a sealed or high-pressure crucible in the DSC to suppress sublimation and reveal the true decomposition exotherm.
-
-
Decomposition to Non-Volatile Products: The initial decomposition step might produce non-volatile products, resulting in an exothermic event in the DSC without a corresponding mass loss in the TGA.
-
Troubleshooting Step: Analyze the residue after the initial DSC event using techniques like FT-IR or NMR to identify the decomposition products.
-
-
Instrument Calibration: Ensure both the TGA and DSC instruments are properly calibrated for temperature and heat flow/mass.
-
Troubleshooting Step: Perform routine calibration checks with certified reference materials.
-
Runaway Reaction in ARC Testing
Issue: The ARC experiment shows a very rapid, uncontrolled increase in temperature and pressure, potentially leading to a hazardous situation.
Potential Causes & Solutions:
-
Incorrect Sample Size: A larger sample size will generate more heat, increasing the likelihood of a runaway reaction.
-
Inadequate Heat-Wait-Search Parameters: The heat-wait-search mode parameters might not be sensitive enough to detect the initial, slow self-heating.
-
Troubleshooting Step: Adjust the sensitivity of the heat-wait-search mode to detect lower rates of self-heating, allowing the instrument to switch to adiabatic tracking earlier.[10]
-
-
High Thermal Inertia (Phi-factor): The standard ARC bomb has a certain thermal inertia, which can influence the measured kinetics.
-
Troubleshooting Step: For more accurate kinetic data, consider using low phi-factor cells to minimize the heat absorbed by the sample container.[8]
-
III. Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
This protocol outlines a standard method for determining the thermal decomposition characteristics of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium, zinc).
-
Sample Preparation: Accurately weigh 1-3 mg of the finely powdered sample into an inert sample pan (e.g., gold-plated stainless steel).
-
Sealing: Hermetically seal the pan to prevent the loss of volatile decomposition products.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature well above the decomposition point (e.g., 350 °C) at a constant heating rate of 10 K/min.[6]
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset temperature of decomposition, the peak temperature, and the enthalpy of decomposition (ΔHd) from the resulting thermogram.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to measure the mass loss of the compound as a function of temperature.
-
Instrument Calibration: Calibrate the TGA for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.[6]
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a heating rate of 10 K/min.[6]
-
Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the TGA curve to determine the temperatures at which mass loss occurs and the percentage of mass lost at each step.
Accelerating Rate Calorimetry (ARC) Protocol
This protocol provides a framework for assessing the thermal runaway potential under adiabatic conditions.
-
Sample Preparation: Load a known mass of the sample (typically 1-5 g) into a spherical titanium or other inert material bomb.[10]
-
System Setup: Place the bomb in the ARC calorimeter and connect the pressure and temperature sensors.
-
Heat-Wait-Search (HWS) Mode:
-
Heat the sample in small temperature steps (e.g., 5 °C).
-
After each step, the instrument waits for thermal equilibrium and then searches for any self-heating.
-
The typical detection threshold for self-heating is 0.02 °C/min.[10]
-
-
Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.[10][15]
-
Data Analysis: From the temperature and pressure versus time data, determine the onset temperature of the runaway reaction, the time to maximum rate, and the adiabatic temperature rise.[9]
IV. Data Presentation
Table 1: Hypothetical Thermal Analysis Data for Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
| Parameter | Technique | Typical Value | Significance |
| Melting Point (Tm) | DSC | 80 - 100 °C | Indicates the transition from solid to liquid phase. |
| Onset of Decomposition (Tonset) | DSC | 180 - 220 °C | The temperature at which exothermic decomposition begins. |
| Enthalpy of Decomposition (ΔHd) | DSC | -150 to -300 J/g | Quantifies the energy released during decomposition. |
| 5% Mass Loss Temperature (Td5) | TGA | 190 - 230 °C | Temperature at which 5% of the initial mass is lost. |
| Onset of Runaway (Tonset, ARC) | ARC | 170 - 210 °C | The temperature at which self-heating becomes significant under adiabatic conditions. |
| Time to Maximum Rate (TMRad) | ARC | Varies | Time from the onset of runaway to the maximum rate of temperature rise. |
Note: These values are hypothetical and should be confirmed by experimental analysis.
V. Visualizations
Experimental Workflow for Thermal Hazard Assessment
Caption: Workflow for a comprehensive thermal hazard assessment.
Troubleshooting Logic for Inconsistent DSC Onset Temperatures
Caption: Decision tree for troubleshooting inconsistent DSC onset temperatures.
VI. References
-
Personal protective equipment for handling N-(trifluoromethylthio)saccharin - Benchchem. (URL: )
-
Accelerating Rate Calorimeter | Thermal Hazard Technology. (URL: )
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals, 10(10), 919. (2020). (URL: )
-
Accelerating Rate Calorimeter (ARC) - Belmont Scientific. (URL: )
-
SAFETY DATA SHEET - FUJIFILM Wako. (URL: )
-
Thermal Stability of Amine Compounds and Dichloromethane | Request PDF. (URL: )
-
Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (URL: )
-
SAFETY DATA SHEET - TCI Chemicals. (2024). (URL: )
-
SAFETY DATA SHEET - MilliporeSigma. (2025). (URL: )
-
SAFETY DATA SHEET - Fisher Scientific. (2025). (URL: )
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). (URL: )
-
Thermal Stability of Amine Compounds and Dichloromethane - Aidic. (URL: )
-
SAFETY DATA SHEET - Tokyo Chemical Industry. (2025). (URL: )
-
Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem. (URL: )
-
Accelerating Rate Calorimeter (ARC) - NETZSCH Analyzing & Testing. (2023). (URL: )
-
Adiabatic Calorimeter / Accelerating Rate Calorimeter | Labcompare.com. (URL: )
-
3-trifluoromethylaniline - Report | CAMEO Chemicals | NOAA. (URL: )
-
SAFETY DATA SHEET - TCI Chemicals. (2018). (URL: )
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) | ACS Omega - ACS Publications. (2021). (URL: )
-
Thermogravimetric Analysis of Guanidinium Benzoate: A Technical Overview - Benchchem. (2025). (URL: )
-
Safety Data Sheet - CymitQuimica. (2024). (URL: )
-
DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (URL: )
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025). (URL: )
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (URL: )
-
Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment Chemicals in this asse. (2019). (URL: )
-
Probing the thermal decomposition mechanism of CF3SO2F by deep learning molecular dynamics - PMC. (URL: )
Sources
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 9. belmontscientific.com [belmontscientific.com]
- 10. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 11. Probing the thermal decomposition mechanism of CF3SO2F by deep learning molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Interpretation of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Executive Summary: The Structural Imperative
In modern medicinal chemistry, the trifluoromethylthio group (-SCF₃) has emerged as a "super-lipophilic" alternative to the standard trifluoromethyl group (-CF₃). Its ability to enhance membrane permeability (Hansch
This guide provides a rigorous technical comparison for interpreting the NMR spectroscopy of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate (referred to herein as The Product ). We compare its spectral signature against its direct structural analog, Methyl 3-amino-5-(trifluoromethyl)benzoate (referred to as The Alternative ), to highlight the critical diagnostic differences required for structural validation.
Structural Analysis & Theoretical Prediction[1]
Before analyzing the spectra, we must establish the symmetry and electronic environment of the molecule. The Product is a 1,3,5-trisubstituted benzene ring, possessing
The "Push-Pull" Electronic Map
The aromatic protons are influenced by three distinct groups:
-
-COOMe (Position 1): Strong Electron Withdrawing Group (EWG) via resonance (+M) and induction (-I). Effect: Deshielding (Downfield shift).
-
-NH₂ (Position 3): Strong Electron Donating Group (EDG) via resonance (+M). Effect: Shielding (Upfield shift).
-
-SCF₃ (Position 5): Strong EWG, but the sulfur atom introduces d-orbital interactions and higher polarizability compared to -CF₃. Effect: Deshielding.[1]
Predicted Proton Hierarchy
Based on substituent additivity rules (Curphy-Morrison), we can predict the rank order of the aromatic protons (
-
H-6 (between COOMe and SCF₃): Flanked by two EWGs. Most Downfield.
-
H-2 (between COOMe and NH₂): Flanked by one strong EWG and one strong EDG. Intermediate.
-
H-4 (between NH₂ and SCF₃): Flanked by one strong EDG and one EWG. Most Upfield.
Comparative Analysis: Product (-SCF₃) vs. Alternative (-CF₃)
This section objectively compares the NMR performance and characteristics of the Product against the standard -CF₃ analog.
Quantitative Spectral Comparison
| Feature | The Product (-SCF₃ Analog) | The Alternative (-CF₃ Analog) | Technical Insight |
| ¹⁹F Chemical Shift | -40 to -44 ppm (Singlet) | -61 to -63 ppm (Singlet) | CRITICAL DIAGNOSTIC. The -SCF₃ signal is significantly downfield (~20 ppm difference) due to the sulfur atom's shielding effect. |
| H-6 Shift (Approx) | ~8.0 - 8.1 ppm | ~7.8 - 7.9 ppm | The -SCF₃ group is slightly less electron-withdrawing than -CF₃ inductively, but the sulfur lone pairs modulate the ring current differently. |
| NH₂ Visibility (CDCl₃) | Broad, often distinct (3.8-4.5 ppm) | Broad, often distinct (3.8-4.5 ppm) | Both amines are aniline-like. In CDCl₃, they appear broad due to quadrupole broadening and exchange. |
| Lipophilicity (LogP) | High (~3.2) | Moderate (~2.4) | The Product is significantly more hydrophobic, affecting shimming in polar solvents like DMSO-d₆ at high concentrations. |
Solvent Effects on Resolution
-
Chloroform-d (CDCl₃): Good for ¹⁹F NMR baseline stability. However, the amide/amine protons are often broad and integral values may be inaccurate due to H/D exchange with residual water.
-
DMSO-d₆: Recommended for Characterization. The high polarity slows proton exchange, sharpening the -NH₂ signal into a distinct singlet (or doublet if coupled) around 5.5–6.5 ppm, allowing for accurate integration.
Experimental Protocol: High-Fidelity NMR Acquisition
To ensure authoritative structural confirmation, follow this self-validating protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the Product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: Use an ampoule from a fresh box to minimize water peaks (~3.33 ppm) which can obscure the methyl ester signal.
-
Filtration: If any turbidity is observed (common with lipophilic SCF₃ compounds), filter through a cotton plug into the NMR tube. Particulates cause field inhomogeneity, broadening the critical meta-couplings.
Acquisition Parameters (600 MHz equivalent)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): Set to 5.0 seconds . The aromatic protons between EWGs (H-6) often have long T1 relaxation times. Short D1 leads to integration errors.
-
Scans (NS): 16 (1H), 64 (19F).
Step-by-Step Data Interpretation
Use the following logic flow to assign the spectrum.
Step 1: The Anchors (Aliphatic Region)
-
Signal A: Singlet, ~3.85 ppm, Integral 3H.[2][3]
-
Assignment: Methyl Ester (-COOCH₃).
-
-
Signal B: Broad Singlet, ~5.8 ppm (DMSO), Integral 2H.
-
Assignment: Aniline Amine (-NH₂).[4] Validation: Add D₂O; this peak should disappear.
-
Step 2: The Aromatic Fingerprint (Meta-Coupling)
The 1,3,5-substitution pattern results in three signals, each appearing as a triplet (t) or doublet of doublets (dd) with small coupling constants (
-
Signal C (Most Downfield, ~8.0 ppm): H-6.
-
Logic: It is ortho to both -COOMe and -SCF₃.
-
-
Signal D (Intermediate, ~7.4 ppm): H-2.
-
Logic: Ortho to -COOMe (deshielding) but Ortho to -NH₂ (shielding). The EWG effect dominates slightly.
-
-
Signal E (Most Upfield, ~6.9 ppm): H-4.
-
Logic: Ortho to -NH₂ (strong shielding) and Ortho to -SCF₃. The shielding effect of the amine makes this the lowest frequency aromatic signal.
-
Step 3: 19F Verification
-
Signal F: Singlet, -42.0 ppm.
-
Assignment: -SCF₃.[5] Note: If you see a peak at -63 ppm, your sample is the CF₃ analog (The Alternative).
-
Visualization of Logic
Assignment Workflow
The following diagram illustrates the decision tree for assigning the specific signals of the Product.
Caption: Logical workflow for the structural assignment of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate.
Electronic Shielding Map
This diagram visualizes why the protons appear at their specific chemical shifts.
Caption: Vector map of electronic effects. Green arrows indicate shielding (upfield), Red/Yellow indicate deshielding (downfield).
References
-
Beilstein Institut. (2014). C–H Trifluoromethylthiolation of aldehyde hydrazones. Beilstein Journal of Organic Chemistry.
-
Royal Society of Chemistry. (2013). Trifluoromethylation of Thiophenols and Thiols. RSC Advances.
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Reference for Lipophilicity/Pi values).
-
PubChem. (2025).[6] Methyl 3-amino-5-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine.
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 6. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹⁹F NMR Chemical Shifts of the Trifluoromethylthio Group in Benzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the SCF₃ Group and ¹⁹F NMR Spectroscopy
The trifluoromethylthio (SCF₃) group has emerged as a critical substituent in modern chemistry, prized for its unique electronic properties and high lipophilicity.[1] These characteristics make it a valuable tool for modulating the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, membrane permeability, and binding affinity in drug candidates.[2]
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for characterizing fluorine-containing compounds. The ¹⁹F nucleus boasts 100% natural abundance, a high gyromagnetic ratio, and a spin of ½, resulting in high sensitivity comparable to that of ¹H NMR.[3][4] A key advantage of ¹⁹F NMR is its vast chemical shift range, which minimizes signal overlap and provides a highly sensitive probe of the local electronic environment.[3][4] This sensitivity makes ¹⁹F NMR an ideal tool for studying the effects of molecular structure on the electronic properties of fluorine-containing functional groups like the SCF₃ group.
This guide will provide a detailed comparison of the ¹⁹F NMR chemical shifts of the SCF₃ group in a series of para-substituted benzoates with the analogous trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups. We will delve into the theoretical underpinnings of these chemical shifts and provide detailed experimental protocols for the synthesis of relevant compounds and the acquisition of high-quality ¹⁹F NMR data.
Theoretical Background: Understanding the ¹⁹F NMR Chemical Shift of the SCF₃ Group
The ¹⁹F NMR chemical shift is highly sensitive to the electron density around the fluorine nucleus. Unlike ¹H NMR, where diamagnetic effects are dominant, ¹⁹F chemical shifts are significantly influenced by the paramagnetic term, which is a major contributor to the wide chemical shift dispersion.[4] The electronic environment of the SCF₃ group is influenced by a combination of through-bond and through-space effects, which are in turn modulated by substituents on the aromatic ring.
Through-Bond Effects: These effects are transmitted through the covalent bond network of the molecule. Inductive and resonance effects of substituents on the benzoate ring alter the electron density on the sulfur atom, which in turn influences the polarization of the S-CF₃ bond and the shielding of the fluorine nuclei.
Through-Space Effects: These effects arise from the direct interaction of the fluorine atoms with the electric fields of nearby atoms or functional groups. The lone pairs of the sulfur atom and the conformation of the SCF₃ group relative to the aromatic ring can lead to significant through-space interactions that impact the ¹⁹F chemical shift.
The interplay of these effects makes the ¹⁹F NMR chemical shift of the SCF₃ group a sensitive probe of its electronic environment. Understanding these principles is crucial for interpreting ¹⁹F NMR spectra and correlating chemical shifts with molecular properties.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
To illustrate the sensitivity of the SCF₃ group's ¹⁹F NMR chemical shift to substituent effects, we will compare the chemical shifts of a series of para-substituted phenyl trifluoromethyl sulfides (ArSCF₃) with those of para-substituted aryl trifluoromethyl ethers (ArOCF₃) and para-substituted benzotrifluorides (ArCF₃). All data presented was collected in deuterated chloroform (CDCl₃) to ensure comparability.
Table 1: ¹⁹F NMR Chemical Shifts of Para-Substituted Phenyl Trifluoromethyl Sulfides, Ethers, and Benzotrifluorides
| Substituent (X) | ArSCF₃ (δ, ppm)[5] | ArOCF₃ (δ, ppm) | ArCF₃ (δ, ppm) |
| H | -42.77 | -57.9 | -62.7 |
| CH₃ | -43.22 | -58.1 | -62.8 |
| OCH₃ | -43.94 | -58.7 | -63.1 |
| F | -43.37 | -58.3 | -63.0 |
| Cl | -42.74 (for p-Br) | -57.8 | -62.6 |
| Br | -42.74 | -57.7 | -62.5 |
| NO₂ | -41.5 (approx.) | -57.1 | -61.9 |
Note: Data for ArOCF₃ and ArCF₃ are representative values from various sources and may not have been collected under identical conditions as the ArSCF₃ data. The value for p-NO₂-ArSCF₃ is an approximation based on available data.
From the data in Table 1, it is evident that the ¹⁹F NMR chemical shift of the SCF₃ group is sensitive to the electronic nature of the para-substituent. Electron-donating groups (e.g., OCH₃, CH₃) cause an upfield shift (more shielded), while electron-withdrawing groups (e.g., NO₂) lead to a downfield shift (deshielded). This trend is also observed for the OCF₃ and CF₃ groups, but the magnitude of the substituent effect differs. The greater polarizability of the sulfur atom in the SCF₃ group compared to the oxygen in the OCF₃ group or the direct C-C bond in the CF₃ group is thought to contribute to its distinct sensitivity to substituent effects.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of representative compounds and the acquisition of high-quality ¹⁹F NMR data.
Synthesis of Para-Substituted Phenyl Trifluoromethyl Sulfides
A general procedure for the synthesis of para-substituted phenyl trifluoromethyl sulfides involves the trifluoromethylation of the corresponding thiophenols.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of para-substituted phenyl trifluoromethyl sulfides.
Step-by-Step Protocol:
-
To a reaction tube, add the para-substituted thiophenol (1.0 mmol), a trifluoromethylating reagent such as sodium trifluoromethanesulfinate (3.0 mmol), and an oxidizing agent like iodine pentoxide (2.0 mmol).
-
Add a suitable solvent, for example, dimethyl sulfoxide (DMSO) (5 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired para-substituted phenyl trifluoromethyl sulfide.[5]
¹⁹F NMR Data Acquisition
Accurate and reproducible ¹⁹F NMR data is crucial for comparative studies. The following protocol outlines the key parameters for acquiring high-quality quantitative ¹⁹F NMR spectra.
Diagram of the Data Acquisition Workflow:
Caption: Workflow for acquiring quantitative ¹⁹F NMR data.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the fluorinated compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For quantitative measurements, an internal standard with a known concentration should be added.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Tune and match the ¹⁹F probe. Perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard 1D ¹⁹F pulse sequence. For quantitative analysis, an inverse-gated proton decoupling sequence is recommended to suppress the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set a spectral width that encompasses all expected ¹⁹F signals (e.g., -30 to -70 ppm for ArSCF₃).
-
Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): For quantitative measurements, set the relaxation delay to at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample (typically 5-10 seconds).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-128) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure accurate integration.
-
Reference the chemical shift scale to an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Conclusion
The ¹⁹F NMR chemical shift of the trifluoromethylthio group in benzoates is a highly sensitive probe of the electronic environment, influenced by both through-bond and through-space effects of substituents on the aromatic ring. This guide has provided a comparative analysis of these chemical shifts, highlighting the unique characteristics of the SCF₃ group in comparison to the OCF₃ and CF₃ moieties. The detailed experimental protocols for synthesis and NMR data acquisition offer a practical resource for researchers in the field. A thorough understanding of the principles governing ¹⁹F NMR chemical shifts is paramount for the rational design of novel molecules with tailored properties in drug discovery and materials science.
References
-
Chem-Impex. Phenyl trifluoromethyl sulfide. [Link]
-
Hu, Y., et al. (2016). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Angewandte Chemie International Edition, 55(39), 11839-11843. [Link]
-
Hartwig, J. F., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(23), 15767-15776. [Link]
-
ResearchGate. (2018). 19 F NMR spectra (in CDCl 3 ) overlay of aryl TFVE 1 , vinyl... [Link]
-
Royal Society of Chemistry. (2017). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. [Link]
- Google Patents. (1993).
-
Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectroscopy and. [Link]
-
Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. [Link]
-
Jonas, J., & Wilbur, D. J. (1973). Fourier transform NMR in liquids at high pressure. II. 19F chemical shift in benzotrifluorides. Journal of Magnetic Resonance (1969), 12(2), 153-160. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Chen, P., et al. (2022). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science, 13(45), 13493-13503. [Link]
-
Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
-
Chen, X., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Advances, 12(50), 32449-32456. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
University of California, Santa Barbara. 19F NMR Reference Standards. [Link]
-
ACG Publications. (2021). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
-
ChemRxiv. (2023). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]
- Google Patents. (1998). EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
European Patent Office. (2006). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. [Link]
-
Beilstein-Institut. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 29. [Link]
- Google Patents. (1979).
-
Weng, Z., et al. (2018). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. Organic Letters, 20(18), 5759-5763. [Link]
-
MDPI. (2025). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF 3 S-Containing Triazoles. Molecules, 30(11), 2465. [Link]
-
ResearchGate. (2024). (PDF) Synthesis of F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography. [Link]
-
Wiley Online Library. (2024). Synthesis of 18F-labeled Aryl Trifluoromethyl Sulfones, -Sulfoxides, and -Sulfides for Positron Emission Tomography. Angewandte Chemie International Edition, 63(27), e202404781. [Link]
-
Semantic Scholar. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. [Link]
-
ResearchGate. (2021). 19 F NMR spectra (CDCl 3 , 376.5 MHz, δ(C 6 F 6 ) = −164.9 ppm) showing. [Link]
Sources
comparing lipophilicity of SCF3 vs CF3 substituted benzoates
Topic: in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of small molecule pharmacokinetics, the modulation of lipophilicity is a critical lever for influencing membrane permeability, metabolic stability, and blood-brain barrier (BBB) penetration. This guide provides a technical comparison between trifluoromethyl (
Key Takeaway: While both groups are bioisosteres, the
Physicochemical Comparison: The Data
To objectively compare these moieties, we analyze them through the lens of Hansch substituent constants (
Table 1: Physicochemical Parameters of Substituents
| Parameter | Trifluoromethyl ( | Trifluoromethylthio ( | Impact on Benzoate |
| Hansch Lipophilicity ( | +0.88 | +1.44 | |
| Hammett Constant ( | 0.54 | 0.50 | Both are electron-withdrawing; |
| Hammett Constant ( | 0.43 | 0.40 | Similar inductive effects at the meta position. |
| Atomic Volume | Smaller | Larger |
Data Sources: Hansch & Leo (Wiley, 1995); J. Org. Chem. 2023 (Snippet 1.11, 1.16).
Theoretical Case Study: Methyl Benzoate Derivatives
Applying the additivity principle of LogP (
| Scaffold | Substituent (Para) | Predicted LogP | Experimental Trend |
| Methyl Benzoate | -H | 2.12 | Baseline |
| Methyl Benzoate | ~3.00 | High Lipophilicity | |
| Methyl Benzoate | ~3.56 | Very High Lipophilicity |
Interpretation: The transition from
Mechanistic Insight: Why the Difference?
The enhanced lipophilicity of the
-
Polarizability: Sulfur is larger and more polarizable than the carbon-fluorine bond alone. This allows for stronger van der Waals interactions with the lipid tails of cell membranes.
-
Lipophilicity "Angle": The C-S-C bond angle (
100°) creates a different steric profile compared to the C-C bond of the group, altering how the molecule solvates in water versus octanol.
Visualization: Property Correlation
The following diagram illustrates the decision matrix when choosing between these two fluorinated motifs.
Caption: Decision logic for substituting CF3 vs SCF3 based on lead compound physicochemical requirements.
Experimental Protocols
To validate these values in your specific benzoate series, reliance on calculated CLogP is insufficient. We recommend the 19F NMR Solute Distribution Method over traditional shake-flask methods for fluorinated benzoates. This method is self-validating and avoids the need for quantitative concentration measurements.
Protocol A: 19F NMR LogP Determination (The "Gold Standard" for Fluorine)
Principle: Fluorine atoms provide a distinct NMR handle. By measuring the chemical shift or integration of the fluorine signal in a biphasic mixture (Octanol/Water), the partition coefficient can be determined directly without separating phases.
Reagents:
-
n-Octanol (HPLC Grade, saturated with water).
-
Water (Type I, saturated with n-octanol).
-
Internal Standard: Trifluorotoluene (optional, for chemical shift referencing).
-
Analyte:
or derivative.
Step-by-Step Workflow:
-
Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Sample Prep: Dissolve ~1-2 mg of the fluorinated benzoate in 0.5 mL of the saturated n-octanol.
-
Biphasic Assembly: Add 0.5 mL of saturated water to the NMR tube containing the octanol solution.
-
Equilibration: Cap and invert the tube gently 50 times (do not vortex vigorously to avoid stable emulsions). Allow to settle for 2 hours until phases are clear.
-
Acquisition: Insert a coaxial capillary containing
(for lock) into the tube. -
Measurement: Run a non-decoupled
NMR sequence with a relaxation delay ( ) (typically 10-20s) to ensure quantitative integration. -
Calculation:
Note: If signals overlap, use chemical shift selective imaging or separate phases physically.
Protocol B: HPLC Retention Time Correlation (High Throughput)
For screening libraries of benzoates, HPLC provides a faster relative lipophilicity ranking.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic MeOH/Water (buffered to pH 7.4).
-
Calibration: Run a set of 5 standards with known LogP values (e.g., Toluene, Naphthalene, Methyl Benzoate).
-
Correlation: Plot
(capacity factor) vs. Literature LogP. -
Determination: Interpolate the LogP of the
benzoates from the linear regression line.
Synthesis & Stability Considerations
While
-
Stability: The
group is generally metabolically stable, but under strong reducing conditions, the C-S bond can be more labile than the C-C bond of . -
Synthesis:
- Introduction: Often introduced early via trifluoromethylation of aryl halides (e.g., Cu-mediated).
- Introduction: Can be introduced late-stage using electrophilic reagents like N-trifluoromethylthiosaccharin or Billard’s reagent . This allows for "late-stage lipophilicity tuning" of benzoate drugs.
Visualization: Experimental Workflow
Caption: Workflow for synthesizing and validating lipophilicity of fluorinated benzoates.
References
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. Wiley.[1] (Source of standard
values). -
Tlili, A., et al. (2023). "Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides". The Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. Link
-
Linclau, B., et al. (2019). "A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy". ChemPhysChem. Link
-
Leroux, F. R., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry". Molecules. Link
Sources
A Comparative Guide to the Structural Elucidation of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate: X-ray Crystallography and Spectroscopic Alternatives
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural characterization of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate, a compound of interest in medicinal chemistry. We will delve into the experimental intricacies and data interpretation, offering a robust framework for researchers and drug development professionals.
The Central Role of Structural Analysis
Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate and its analogs are building blocks in the synthesis of various biologically active molecules. Understanding their precise atomic arrangement, intermolecular interactions, and solid-state packing is crucial for predicting their physicochemical properties, reactivity, and ultimately, their efficacy and safety in potential therapeutic applications. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a multi-faceted analytical approach is often necessary for a complete understanding of a compound's characteristics.
X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unparalleled, high-resolution view of a molecule's three-dimensional structure in the crystalline state. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density and infer atomic positions.
Hypothetical X-ray Crystallography Workflow for Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
-
Crystal Growth (The Crucial First Step):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. The goal is to obtain a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension).
-
Procedure:
-
Dissolve a high-purity sample of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less-polar co-solvent like hexane).
-
Employ a slow evaporation technique in a loosely capped vial at a constant temperature. Alternatively, vapor diffusion or slow cooling methods can be utilized.
-
Monitor for the formation of clear, well-defined crystals over several days to weeks.
-
-
-
Crystal Mounting and Data Collection:
-
Rationale: The selected crystal must be carefully mounted and maintained at a cryogenic temperature (typically around 100 K) to minimize thermal vibrations and radiation damage during data collection.
-
Procedure:
-
Select a suitable crystal under a microscope and mount it on a cryoloop.
-
Flash-cool the crystal in a stream of liquid nitrogen.
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to solve the phase problem and generate an initial structural model, which is then refined to best fit the experimental data.
-
Procedure:
-
Integrate the diffraction spots and perform data reduction to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson synthesis to locate the heavier atoms (sulfur in this case).
-
Refine the structural model using full-matrix least-squares methods, locating the remaining non-hydrogen atoms from the difference Fourier map.
-
Add hydrogen atoms to the model at calculated positions and refine them using a riding model.
-
The final refinement should converge to low R-factors (typically R1 < 5%) and a goodness-of-fit (GooF) close to 1.
-
-
Caption: Workflow for Single-Crystal X-ray Crystallography.
Spectroscopic and Chromatographic Alternatives: A Holistic View
While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary. Other techniques provide complementary information and are often more accessible for routine analysis.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute stereochemistry. | Unambiguous structure determination; provides a wealth of structural information. | Requires a suitable single crystal; destructive to the crystal; provides information only on the crystalline state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations. | Non-destructive; provides information on the structure in solution; excellent for determining connectivity. | Does not provide precise bond lengths or angles; can be complex to interpret for complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high-resolution MS). | High sensitivity; provides accurate mass determination. | Provides limited information on the connectivity and stereochemistry; fragmentation patterns can be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple; provides a "fingerprint" of the molecule. | Provides limited structural information; spectra can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the sample, retention time. | Excellent for assessing purity and for preparative separation. | Provides no direct structural information. |
Synergistic Application of Techniques
In practice, these techniques are used in a complementary fashion. For instance, after synthesizing Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate, a typical characterization workflow would involve:
-
HPLC to confirm the purity of the synthesized compound.
-
MS to verify the molecular weight.
-
IR Spectroscopy to confirm the presence of key functional groups (e.g., C=O of the ester, N-H of the amine).
-
NMR Spectroscopy to elucidate the connectivity of the atoms.
-
X-ray Crystallography (if a suitable crystal can be obtained) to provide the definitive 3D structure and confirm the findings from the other techniques.
Caption: Integrated workflow for compound characterization.
Conclusion: An Integrated Approach to Structural Elucidation
The structural characterization of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate, like any novel compound, relies on a strategic and integrated analytical approach. While X-ray crystallography offers the unparalleled advantage of providing a definitive three-dimensional structure, its feasibility is contingent on obtaining high-quality single crystals. Spectroscopic and chromatographic techniques such as NMR, MS, IR, and HPLC are indispensable tools that provide crucial and complementary information regarding connectivity, molecular weight, functional groups, and purity. For researchers and drug development professionals, the judicious application of these techniques in concert ensures a comprehensive and unambiguous understanding of the molecule, which is fundamental to advancing scientific discovery.
References
Optimizing HPLC Purity Analysis for Fluorinated Anilines: A Comparative Guide for Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Accurate purity analysis of heavily functionalized pharmaceutical and agrochemical intermediates requires analytical methods that move beyond generic laboratory defaults. Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate presents a unique chromatographic challenge: it combines a highly lipophilic trifluoromethylthio (-SCF
Standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to adequately resolve this compound from its closely related synthetic impurities (such as des-fluoro analogues or regioisomers) while maintaining acceptable peak shape. This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) columns, providing a self-validating protocol grounded in mechanistic causality.
Mechanistic Rationale: Why Standard C18 Falls Short
To develop a robust analytical method, we must first deconstruct the analyte's physicochemical properties and their interactions with the stationary phase.
-
The Lipophilic -SCF
Group : The trifluoromethylthio group is exceptionally hydrophobic. In fact, it possesses a Hansch-Leo parameter ( ) of 1.44, making it one of the most lipophilic functional groups encountered in medicinal chemistry 1. On a standard C18 column, this leads to strong dispersive retention. However, C18 phases lack the steric and electronic recognition necessary to separate the -SCF group from similar impurities, such as a methylthio (-SCH ) des-fluoro impurity. -
The Basic Aniline : The primary amine is basic and prone to secondary interactions. On traditional silica-based C18 columns, this amine interacts with unreacted, ionized residual silanols on the silica backbone, leading to severe peak tailing and poor integration accuracy.
The PFP Advantage
Pentafluorophenyl (PFP) columns offer orthogonal selectivity by replacing purely hydrophobic interactions with multi-modal retention mechanisms. PFP phases provide enhanced selectivity for stereoisomers and halogenated compounds through fluorous affinity, dipole-dipole interactions, and
Separation mechanisms comparing C18 and PFP phases for fluorinated analytes.
Comparative Data Presentation
The following table summarizes the quantitative chromatographic performance of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate and its critical des-fluoro synthetic impurity (Methyl 3-amino-5-(methylthio)benzoate) across both stationary phases using the optimized gradient protocol.
| Chromatographic Parameter | Standard C18 Column (150 x 4.6 mm, 3 µm) | PFP Column (150 x 4.6 mm, 3 µm) |
| Retention Time (API) | 8.4 min | 11.2 min |
| Retention Time (Impurity) | 8.1 min | 9.4 min |
| Selectivity ( | 1.04 | 1.25 |
| Resolution ( | 1.2 (Fails baseline resolution) | 3.8 (Excellent baseline separation) |
| Tailing Factor ( | 1.9 (Significant secondary interactions) | 1.1 (Highly symmetrical peak) |
Conclusion of Data: The PFP column successfully leverages
Self-Validating Experimental Protocol
To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The method relies on strict System Suitability Test (SST) criteria that must pass before sample analysis can proceed.
Step 1: Mobile Phase Preparation
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in LC-MS Grade Acetonitrile.
-
Causality: TFA is a strong ion-pairing agent that lowers the mobile phase pH to ~2.0. This completely protonates the basic aniline group on the analyte and suppresses the ionization of any residual silanols on the column matrix. This targeted chemical environment eliminates the ion-exchange interactions that cause peak tailing, ensuring structural integrity during elution.
Step 2: Sample Preparation
-
Diluent : 50:50 Water:Acetonitrile (v/v).
-
Standard Solution : Accurately weigh 10.0 mg of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 1.0 mg/mL concentration.
-
Causality: Matching the diluent composition closely to the initial gradient conditions prevents solvent-mismatch band broadening (the "solvent effect") at the head of the column.
Step 3: Chromatographic Workflow
-
Column : High-purity PFP Phase, 150 x 4.6 mm, 3 µm particle size.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40°C.
-
Causality: Operating at an elevated temperature reduces the viscosity of the mobile phase. This improves the mass transfer kinetics of the highly lipophilic analyte into and out of the porous silica particles, sharpening the chromatographic peak and reducing backpressure.
-
-
Detection : UV at 254 nm.
-
Gradient Program :
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte)
-
2.0 - 12.0 min: 20%
80% B (Linear ramp for separation) -
12.0 - 15.0 min: 80% B (Column wash)
-
15.0 - 15.1 min: 80%
20% B (Return to initial) -
15.1 - 20.0 min: 20% B (Equilibration)
-
Step 4: System Suitability Test (SST) Criteria
Before injecting unknown samples, inject the Standard Solution spiked with 0.1% of the critical des-fluoro impurity. The system is only validated for use if it meets the following criteria:
-
Resolution (
) : Must be 2.0 between the impurity and the API. (Validates column selectivity). -
Tailing Factor (
) : Must be 1.5 for the API peak. (Validates mobile phase pH control and absence of column voiding). -
RSD of Peak Area : Must be
2.0% over five replicate injections. (Validates autosampler precision).
References
-
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International - Chromatography Online.[Link]
Sources
validating structure of trifluoromethylthiolated aniline derivatives
The introduction of the trifluoromethylthio (–SCF₃) group into aniline scaffolds has become a cornerstone strategy in medicinal and agricultural chemistry. Due to its extreme lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing nature, the –SCF₃ moiety dramatically enhances the pharmacokinetic profiles of drug candidates[1]. However, synthesizing these derivatives—often via electrophilic reagents like N-(trifluoromethylthio)saccharin[1][2]—presents a significant analytical challenge: differentiating between N-trifluoromethylthiolation (reaction at the amine) and C-trifluoromethylthiolation (reaction at the aromatic ring), as well as confirming the intact preservation of this highly labile group.
As an Application Scientist, I have evaluated numerous analytical platforms for validating these structures. This guide objectively compares the performance of the primary analytical methodologies—High-Field Nuclear Magnetic Resonance (NMR), Benchtop NMR, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-Ray Diffraction (SC-XRD)—providing field-proven insights and self-validating protocols to ensure absolute structural certainty.
Comparative Analysis of Analytical Platforms
To validate an –SCF₃ aniline derivative, researchers must confirm the molecular mass, the presence of the fluorine atoms, and the exact regiochemistry of the substitution. No single instrument provides a complete picture without orthogonal validation.
High-Field ¹⁹F and ¹H NMR Spectroscopy (400+ MHz)
Performance: The gold standard for routine structural validation. The ¹⁹F nucleus offers 100% natural abundance, high magnetic sensitivity (83% of ¹H), and a wide chemical shift range with virtually zero background interference in organic matrices[3]. Causality & Experience: Why rely primarily on ¹⁹F NMR? The –SCF₃ group on an aniline ring (e.g., 4-aminophenyl trifluoromethylsulfide) consistently presents as a sharp, distinct singlet between δ -41.0 to -45.0 ppm[4]. By cross-referencing this with ¹H NMR, you can definitively assign regiochemistry. If the ¹H NMR shows an intact –NH₂ peak (integrating to 2 protons), you have a C-SCF₃ derivative. If the amine proton count drops to 1, you have an N-SCF₃ derivative.
Benchtop ¹⁹F NMR (60–80 MHz)
Performance: Ideal for rapid, at-line reaction monitoring rather than final structural elucidation. Causality & Experience: While Benchtop NMR lacks the resolution to easily decipher complex ¹H aromatic splitting patterns, its ¹⁹F resolution is more than sufficient to track the consumption of the –SCF₃ transfer reagent and the appearance of the product peak in real-time, saving valuable high-field instrument time.
LC-HRMS (ESI-TOF)
Performance: Crucial for confirming the exact molecular formula with < 5 ppm mass error[5]. Causality & Experience: Why strictly use Electrospray Ionization (ESI) over Electron Ionization (EI)? The C–S and N–S bonds of the –SCF₃ group are highly labile. Hard ionization techniques like EI often cause the immediate loss of the •SCF₃ radical in the source, leaving only the aniline cation. ESI is a soft ionization technique that preserves the pseudo-molecular ion[M+H]⁺, allowing for accurate mass determination of the intact derivative.
Single-Crystal X-Ray Diffraction (SC-XRD)
Performance: The ultimate arbiter of 3D spatial coordinates and absolute configuration. Causality & Experience: When dealing with highly substituted anilines where ¹H NMR splitting patterns become ambiguous (e.g., differentiating meta vs. para substitution on a sterically hindered ring), SC-XRD is the only platform that provides undeniable proof of the regiochemistry.
Quantitative Performance Comparison
| Analytical Platform | Primary Output | Resolution / Accuracy | Sample Requirement | Throughput / Speed |
| High-Field ¹⁹F/¹H NMR | Chemical Shift & Regiochemistry | < 0.1 ppm resolution | 5–10 mg | High (5–10 minutes) |
| Benchtop ¹⁹F NMR | Reaction Monitoring | ~ 1 ppm resolution | 10–20 mg | Very High (< 2 minutes) |
| LC-HRMS (ESI-TOF) | Exact Mass ([M+H]⁺) | < 5 ppm mass error | < 1 µg | Medium (10–15 mins/run) |
| Single-Crystal SC-XRD | Absolute 3D Conformation | Atomic resolution (< 0.1 Å) | 1 High-quality crystal | Low (Days) |
Self-Validating Experimental Protocols
To ensure trustworthiness, analytical workflows must be designed as self-validating systems. Below are the optimized protocols for validating –SCF₃ aniline derivatives.
Protocol 1: Self-Validating ¹⁹F NMR Acquisition
-
Sample Preparation: Dissolve 10 mg of the purified –SCF₃ aniline derivative in 0.5 mL of CDCl₃.
-
Internal Standard Addition (Critical Step): Add exactly 1.0 equivalent of (Trifluoromethoxy)benzene (PhOCF₃) as an internal standard.
-
Causality: PhOCF₃ provides a sharp singlet at δ -58.3 ppm. This acts as a self-validating quantitative reference that cleanly separates from the expected –SCF₃ signal (δ -41 to -45 ppm)[4], ensuring accurate integration without signal convolution.
-
-
Acquisition Parameters: Acquire ¹⁹F spectra at 376 MHz (or equivalent) with proton decoupling (¹⁹F{¹H}) to eliminate long-range J-coupling broadening. Set the relaxation delay (D1) to at least 5 seconds.
-
Causality: Fluorine nuclei often exhibit long T₁ relaxation times. A sufficient D1 ensures that the nuclei fully relax between pulses, guaranteeing that the integration accurately reflects the molar ratio.
-
-
Data Processing: Phase and baseline correct the spectrum. Set the PhOCF₃ integral to 3.00 and determine the relative purity of the –SCF₃ peak.
Protocol 2: LC-HRMS (ESI-TOF) Validation
-
Sample Dilution: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton source, promoting the formation of the [M+H]⁺ ion, which is essential for anilines as they readily protonate at the amine nitrogen.
-
-
Ionization Source Configuration: Utilize positive Electrospray Ionization (ESI+). Keep the desolvation temperature below 350°C.
-
Causality: Excessive heat in the source can cause premature thermal degradation of the labile –SCF₃ group.
-
-
Mass Calibration: Infuse a standard calibrant (e.g., Leucine Enkephalin) continuously via a lock-mass spray.
-
Causality: This creates a self-validating system where environmental mass drift is corrected in real-time, ensuring the < 5 ppm mass accuracy required for publication[5].
-
Structural Validation Workflows & Logic
Caption: Analytical workflow for structural validation of SCF3-anilines.
Caption: Logic tree for distinguishing N-SCF3 from C-SCF3 aniline regioisomers.
References[2] Title: Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acs.joc.3c02571[1] Title: Application Notes and Protocols: N-(Trifluoromethylthio)saccharin in Electrophilic Trifluoromethylthiolation | Source: benchchem.com | URL: https://www.benchchem.com/document/application-notes/n-trifluoromethylthio-saccharin[5] Title: Mechanochemistry-driven solvent-free synthesis of biologically relevant diversely substituted 2-amino-1,4-naphthoquinones | Source: rsc.org | URL:https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra04310a[3] Title: Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acs.joc.9b03141[4] Title: Asian Journal of Chemistry | Source: asianpubs.org | URL:https://asianpubs.org/article/10.14233/ajchem.2016.20054
Sources
Comparative Guide: Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate vs. -OCF3 Analogues
Executive Summary
The strategic substitution of halogenated moieties is a cornerstone of rational drug design[1]. The trifluoromethoxy (-OCF3) and trifluoromethylthio (-SCF3) groups are highly valued for their ability to modulate lipophilicity, membrane permeability, and metabolic stability[2]. Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate and its -OCF3 analogue serve as versatile synthetic building blocks in the development of novel therapeutics, including potent antibacterial agents[3].
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two moieties. This document details their physicochemical properties, divergent metabolic fates, and the self-validating experimental protocols required to evaluate them during lead optimization.
Physicochemical and Electronic Profiling
The replacement of an oxygen atom with a sulfur atom in the -CXF3 motif fundamentally alters the electron distribution, lipophilicity, and steric bulk of the benzoate scaffold.
-
Lipophilicity: The -SCF3 group is significantly more lipophilic (Hansch-Leo parameter π = +1.44) than the -OCF3 group (π = +1.04)[2]. This increased lipophilicity generally enhances passive membrane permeability but must be carefully monitored to avoid excessive non-specific protein binding or lipophilic toxicity.
-
Electronic Effects: Both are strong electron-withdrawing groups, but the -SCF3 group exerts a stronger para-directing electron-withdrawing effect (σp = 0.50) compared to -OCF3 (σp = 0.35)[2]. In the context of the 3-amino-5-substituted benzoate scaffold, this stronger electron withdrawal further depresses the pKa of the aniline amino group, which can alter its reactivity during subsequent amide coupling steps.
-
Conformational Preferences: The -OCF3 moiety typically adopts a conformation orthogonal to the arene ring, which can provide unique binding affinities in target pockets[4]. In contrast, the larger van der Waals radius of the sulfur atom in -SCF3 alters the out-of-plane trajectory, impacting steric interactions within tight enzymatic binding sites.
Quantitative Data Summary
| Property | -OCF3 Analogue | -SCF3 Analogue | Pharmacological Impact |
| Hansch-Leo Parameter (π) | +1.04 | +1.44 | -SCF3 drives higher membrane permeability but may increase lipophilicity-driven liabilities. |
| Hammett Constant (σp) | 0.35 | 0.50 | -SCF3 is a stronger electron-withdrawing group, lowering adjacent amine pKa. |
| Hammett Constant (σm) | 0.38 | 0.40 | Both exert similar meta-electronic deactivation on the aromatic ring. |
| Metabolic Liability | Inert | S-Oxidation | -SCF3 requires monitoring for sulfoxide (-SOCF3) and sulfone (-SO2CF3) formation. |
| Conformational Preference | Orthogonal to arene | Out-of-plane | Differences in steric bulk and trajectory dictate target pocket binding affinities. |
Metabolic Stability and Structural Liabilities
While fluorination generally blocks cytochrome P450 (CYP) mediated metabolism at the site of substitution, the heteroatom linkage introduces divergent metabolic pathways.
-
The -OCF3 Advantage: The -OCF3 group is highly metabolically stable. The strong C-O and C-F bonds resist oxidative cleavage, rendering the group essentially inert to CYP450 enzymes[4].
-
The -SCF3 Liability: The -SCF3 group presents a specific metabolic liability. The lone pairs on the sulfur atom are susceptible to in vivo oxidation, rapidly forming a sulfoxide (-SOCF3) and, more slowly, a sulfone (-SO2CF3). This transformation drastically reduces the lipophilicity of the molecule, potentially altering its pharmacological profile or introducing reactive metabolites.
Metabolic fate comparison of SCF3 vs OCF3 groups under CYP450 incubation.
Experimental Methodologies
To objectively compare these building blocks during lead optimization, rigorous, self-validating experimental workflows must be employed. Below are the standard protocols used to evaluate lipophilicity and metabolic stability.
Protocol 1: High-Throughput Lipophilicity (LogD/LogP) Determination
Objective: To accurately quantify the partition coefficient differences driven by the chalcogen substitution.
-
Buffer Preparation: Use 1-octanol saturated with pH 7.4 PBS, and PBS saturated with 1-octanol.
-
Causality: Pre-saturation prevents volume shifts during the partition phase, ensuring accurate phase ratio calculations.
-
-
Spiking: Add the benzoate analogue (10 µM final concentration) to the biphasic system.
-
Causality: A low concentration prevents self-association or precipitation, which would artificially skew the partition coefficient.
-
-
Equilibration: Shake at 25°C for 60 minutes, then centrifuge at 3000 x g for 15 minutes.
-
Causality: Centrifugation is critical to break micro-emulsions at the interface, preventing aqueous droplets from contaminating the octanol sampling.
-
-
LC-MS/MS Analysis: Quantify the analyte in both phases using Multiple Reaction Monitoring (MRM).
-
Causality: LC-MS/MS provides superior sensitivity and specificity over UV detection, eliminating interference from trace impurities.
-
-
System Validation (Self-Validating Step): Run a reference standard (e.g., propranolol) in parallel.
-
Causality: Validates that the biphasic separation was clean and the LC-MS response is linear, establishing a trustworthy assay environment.
-
Protocol 2: In Vitro Microsomal Stability and Metabolite Identification
Objective: To determine the intrinsic clearance (CLint) and identify sulfur-oxidation liabilities in the -SCF3 analogue.
-
Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL protein), 1 µM test compound, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: MgCl2 is an essential cofactor for CYP450 activity, and the specific buffer maintains physiological pH during the enzymatic reaction.
-
-
Reaction Initiation: Pre-warm to 37°C for 5 min, then initiate by adding 1 mM NADPH.
-
Causality: Pre-warming ensures the reaction kinetics are not artificially slowed by temperature gradients. NADPH provides the reducing equivalents necessary for CYP-mediated oxidation.
-
-
Quenching: At specific time points (0, 5, 15, 30, 60 min), transfer aliquots into 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction, while simultaneously precipitating the protein for clean LC-MS injection.
-
-
Metabolite ID: Scan for +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts in the -SCF3 analogue.
-
Causality: Identifying these specific mass shifts confirms whether clearance is driven by sulfur oxidation or other pathways (e.g., ester hydrolysis).
-
-
System Validation (Self-Validating Step): Include a zero-cofactor (no NADPH) control and a positive control (e.g., testosterone).
-
Causality: The zero-cofactor control rules out chemical instability, while the positive control confirms the microsomes are enzymatically active.
-
Experimental workflow for comparative profiling of lipophilicity and metabolic stability.
Conclusion
Choosing between Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate and its -OCF3 analogue requires balancing lipophilicity against metabolic stability. While the -SCF3 group offers superior electron-withdrawing capabilities and higher lipophilicity—often resulting in enhanced target affinity—its susceptibility to S-oxidation necessitates rigorous metabolite profiling. Conversely, the -OCF3 group provides a highly stable, metabolically inert alternative, albeit with a slightly lower lipophilic contribution and a unique orthogonal conformational preference.
References
-
Title: Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery | Source: researchgate.net | URL: 1
-
Title: Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif | Source: d-nb.info | URL: Link
-
Title: Trifluoromethoxylation/trifluoromethylthiolation/trifluoro-methylselenolation strategy for the construction of heterocycles | Source: rhhz.net | URL: 2
-
Title: Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines | Source: rsc.org | URL: 4
-
Title: Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria | Source: nih.gov | URL: 3
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethoxylation/trifluoromethylthiolation/trifluoro-methylselenolation strategy for the construction of heterocycles [html.rhhz.net]
- 3. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
IR spectroscopy characteristic peaks of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Comparative IR Spectroscopy Guide: Characterization of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
Strategic Context: The Analytical Challenge
In modern drug development, the incorporation of the trifluoromethylthio group (-SCF₃) is a highly strategic structural modification. It dramatically enhances a molecule's lipophilicity and membrane permeability without imposing significant steric hindrance. However, confirming the successful synthesis of complex intermediates like Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate requires precise analytical techniques.
As a Senior Application Scientist, I rely on Infrared (IR) spectroscopy not just as a qualitative tool, but as a definitive differential diagnostic method. This guide deconstructs the characteristic vibrational frequencies of this specific molecule, objectively compares it against common structural analogs, and provides a self-validating experimental protocol designed to eliminate false positives.
Mechanistic Deconstruction of the IR Spectrum
To interpret the IR spectrum of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate, we must isolate its functional domains and understand the physical causality behind their vibrational frequencies.
1. The Amine Domain (3500–3300 cm⁻¹) The molecule features a primary amine (-NH₂) attached to an aromatic ring (an aniline derivative). This functional group exhibits a characteristic doublet corresponding to asymmetric and symmetric N-H stretching modes. Because the aromatic ring is deactivated by two meta-positioned electron-withdrawing groups (the ester and the -SCF₃), the electron density on the nitrogen is reduced. This slightly increases the N-H bond force constant, placing these sharp peaks firmly in the 3350–3450 cm⁻¹ range[1].
2. The Carbonyl Domain (1750–1700 cm⁻¹) Standard aliphatic esters typically show a strong C=O stretching frequency between 1735 and 1750 cm⁻¹[2]. However, in this molecule, the ester carbonyl is directly conjugated with the aromatic π-system. This conjugation delocalizes the π-electrons, lowering the bond order of the carbonyl group and shifting the absorption peak down to approximately 1725 cm⁻¹[2].
3. The Trifluoromethylthio Domain (1200–1100 cm⁻¹ & ~720 cm⁻¹) The -SCF₃ group provides the most diagnostic fingerprint for this molecule. The highly polar C-F bonds vibrate intensely, resulting in strong, often complex absorption bands between 1115 and 1155 cm⁻¹[3]. Crucially, the presence of the sulfur atom is confirmed by the C-S stretching vibration. While C-S stretches are generally weak, in trifluoromethyl aryl sulfides, this peak is reliably observed as a moderate, sharp band near 724 cm⁻¹[4].
Comparative Spectral Analysis
During synthesis, it is critical to distinguish the target molecule from unreacted starting materials or side products. The table below objectively compares the target against two structural alternatives: a direct -CF₃ analog (lacking sulfur) and an unesterified acid analog.
| Functional Group / Vibration | Target: Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate | Alternative A: Methyl 3-amino-5-(trifluoromethyl)benzoate | Alternative B: 3-amino-5-[(trifluoromethyl)thio]benzoic acid |
| N-H Stretch (Amine) | ~3450, 3350 cm⁻¹ (Distinct Doublet) | ~3450, 3350 cm⁻¹ (Distinct Doublet) | Obscured by broad O-H band |
| O-H Stretch (Acid) | Absent | Absent | 3300–2500 cm⁻¹ (Broad, intense) |
| C=O Stretch (Carbonyl) | ~1725 cm⁻¹ (Conjugated Ester) | ~1725 cm⁻¹ (Conjugated Ester) | ~1690 cm⁻¹ (Hydrogen-bonded Acid) |
| C-F Stretch (Fluoro) | 1155, 1115 cm⁻¹ (Strong) | ~1170, 1130 cm⁻¹ (Shifted due to direct ring attachment) | 1155, 1115 cm⁻¹ (Strong) |
| C-S Stretch (Thioether) | ~724 cm⁻¹ (Moderate) | Absent | ~724 cm⁻¹ (Moderate) |
Data Synthesis: IR spectroscopy easily differentiates the target from Alternative B via the C=O shift and the absence of the broad O-H stretch. It differentiates the target from Alternative A via the critical C-S stretch at ~724 cm⁻¹[4].
Self-Validating ATR-FTIR Protocol
To ensure data integrity, the following methodology utilizes Attenuated Total Reflectance (ATR) rather than traditional KBr pellet transmission. Causality of Choice: KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch (~3400 cm⁻¹) that directly overlaps with and masks the critical N-H doublet of our target's aniline moiety. ATR eliminates this matrix interference.
Step 1: System Suitability Test (SST)
-
Action: Collect a spectrum of a traceable Polystyrene standard.
-
Self-Validation: The aromatic C=C stretching peak must resolve at exactly 1601 ± 1 cm⁻¹.
-
Causality: Validates interferometer alignment and laser frequency accuracy. Failure indicates instrumental drift, which would invalidate the subtle peak shifts used to distinguish esters from acids.
Step 2: Environmental Baseline Calibration
-
Action: Acquire a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric CO₂ and water vapor fluctuate dynamically. A fresh background subtracts these variables, preventing false peaks in the functional group region.
Step 3: Sample Application and Pressure Optimization
-
Action: Apply 2-5 mg of the neat target powder to the diamond ATR crystal. Engage the pressure anvil until the software indicates optimal contact.
-
Causality: Insufficient pressure leads to weak evanescent wave penetration and poor signal-to-noise (S/N). Over-pressurization can induce pressure-broadening of the crystalline solid's peaks.
Step 4: Spectral Acquisition and Quality Gate
-
Action: Run the sample scan (32 scans, 4 cm⁻¹ resolution).
-
Self-Validation: The resulting spectrum must exhibit an S/N ratio > 100:1 and a flat baseline between 2500-2000 cm⁻¹. A sloping baseline indicates light scattering from poor crystal contact, triggering a mandatory re-acquisition.
Spectral Validation Decision Tree
Self-Validating ATR-FTIR Workflow for Halogenated Aromatic Compounds.
References
-
Hydrotrifluoromethylthiolation of α-Diazo Esters - Synthesis of α-SCF3 substituted Esters - The Royal Society of Chemistry. 3
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. 2
-
Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide - National Institutes of Health (PMC).1
-
Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate and an Inorganic Iodide - Carnegie Mellon University. 4
Sources
Safety Operating Guide
Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate proper disposal procedures
Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate Proper Disposal Procedures
Executive Summary & Hazard Profile
Urgency: Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate is a specialized fluorinated aromatic amine. Improper disposal poses significant risks due to the potential release of Hydrogen Fluoride (HF) and Sulfur Oxides (
Core Directive: This compound must never be disposed of via sanitary sewer systems or standard trash. The only acceptable disposal method is High-Temperature Incineration (HTI) at a permitted facility equipped with acid gas scrubbing capabilities.
Chemical Identification
-
Chemical Name: Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
-
Functional Groups: Methyl Ester (
), Aromatic Primary Amine ( ), Trifluoromethylthio Group ( ). -
Molecular Formula:
(Calculated based on structure) -
Estimated MW: ~251.23 g/mol
Synthesized GHS Hazard Classification
Based on Structural Analogs (e.g., Methyl 3-amino-5-(trifluoromethyl)benzoate, CAS 22235-25-2)
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2][3] | H315 |
| Serious Eye Damage | 2A | Causes serious eye irritation.[1][2][3] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][3][4] | H335 |
| Aquatic Toxicity | Chronic 3 | Harmful to aquatic life with long-lasting effects. | H412 |
Pre-Disposal Handling & Containment
Before disposal, the material must be stabilized and segregated. The presence of the amine (basic/nucleophilic) and the thio-ether (oxidizable) necessitates strict segregation from strong oxidizers to prevent exothermic reactions.
Personal Protective Equipment (PPE)
-
Hand Protection: Double-gloving recommended. Nitrile rubber (0.11 mm minimum thickness) is suitable for incidental contact. For prolonged handling, use Laminate film (Silver Shield) gloves.
-
Eye Protection: ANSI Z87.1 Chemical Splash Goggles.
-
Respiratory: If handling powders outside a fume hood, use a NIOSH-approved N95 or P100 particulate respirator.
Waste Segregation Protocol
-
Stream Identification: Classify as "Halogenated Organic Waste" .
-
Compatibility:
-
DO NOT MIX with: Nitric acid, Peroxides, Permanganates (Risk of violent oxidation of the sulfur/amine groups).
-
DO NOT MIX with: Strong bases (Hydrolysis of the ester releases methanol and the free acid).
-
-
Container: High-Density Polyethylene (HDPE) or Amber Glass with a PTFE-lined cap.
Disposal Decision Logic
The following flowchart outlines the operational logic for disposing of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate in various states (Solid, Solution, or Trace Residue).
Caption: Operational decision tree for segregating Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate waste streams. Note that non-halogenated solvents containing this compound must be upgraded to the "Halogenated" waste stream.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
-
Containment: Transfer solid waste into a wide-mouth HDPE jar. Avoid glass if mechanical breakage is a risk during transport.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a Satellite Accumulation Area (SAA) away from heat and direct sunlight.
Protocol B: Liquid Waste (Solutions)
Crucial Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the
-
Collection: Pour into the "Halogenated Organic Waste" carboy.
-
Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.
-
Cap Venting: Use a safety cap with a pressure-relief valve if available, to prevent pressure buildup from slow hydrolysis or volatilization.
Protocol C: Spill Management
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear goggles, lab coat, and double nitrile gloves.
-
Absorb:
-
Liquids: Cover with vermiculite or sand.
-
Solids: Cover with a wet paper towel to prevent dust generation, then wipe up.
-
-
Clean: Wipe the surface with a dilute surfactant (soap) solution.
-
Disposal: Place all cleanup materials (wipes, gloves, absorbent) into a clear heavy-duty plastic bag, seal it, and place it in the Solid Hazardous Waste container.
Mechanism of Destruction (Incineration)[6]
Researchers must understand why specific disposal is required. The destruction of the
Thermal Decomposition Pathway:
-
HF (Hydrogen Fluoride): Extremely corrosive; attacks glass and silica refractory linings.
- (Sulfur Dioxide): Precursor to acid rain.
Required Facility Capabilities:
The waste management facility must utilize a Rotary Kiln Incinerator with a secondary combustion chamber and a Wet Scrubber (using Ca(OH)
Caption: Chemical fate of the trifluoromethylthio group during high-temperature incineration.
Regulatory Compliance Codes
When filling out waste manifests, use the following codes. Note that as a research chemical, it may not have a specific "U" or "P" listing, so characteristic codes apply.
| Region | Regulation | Waste Code | Description |
| USA | EPA / RCRA | D001 | Ignitable (if in flammable solvent). |
| USA | EPA / RCRA | D003 | Reactive (Potential, conservative classification for sulfide-like groups). |
| EU | EWC / LoW | 16 05 06 | Laboratory chemicals consisting of or containing hazardous substances. |
| EU | EWC / LoW | 07 01 03 | Organic halogenated solvents, washing liquids and mother liquors. |
Note: The asterisk () in EU codes denotes hazardous waste.*
References
-
PubChem. (2025).[6][7] Methyl 3-amino-5-(trifluoromethyl)benzoate Compound Summary. National Library of Medicine. Available at: [Link]
-
U.S. EPA. (2024). Hazardous Waste Codes (F, K, P, U, and D). Environmental Protection Agency. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8] Available at: [Link][8]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Sulfuryl Fluoride Poisonings in Structural Fumigation, a Highly Regulated Industry—Potential Causes and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - Methyl 3-amino-5-(trifluoromethyl)benzoate (C9H8F3NO2) [pubchemlite.lcsb.uni.lu]
- 7. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Personal protective equipment for handling Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate
As a Senior Application Scientist, I recognize that handling highly functionalized fluorinated building blocks requires moving beyond generic safety data sheets. Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate is a complex molecule combining an aniline derivative, a methyl ester, and a trifluoromethylthio (-SCF3) group.
To ensure absolute safety and operational success, we must understand the mechanistic toxicology of this compound. This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals.
Mechanistic Hazard Profiling: The Causality of Toxicity
The hazard profile of this compound is not merely additive; it is synergistic. Understanding why this chemical is dangerous is the first step in designing a foolproof handling protocol.
-
The Aniline Core (Methemoglobinemia): Like many functionalized anilines, the 3-amino group can be rapidly absorbed through the skin, lungs, and gastrointestinal tract[1]. Once in the bloodstream, it oxidizes the Fe²⁺ in hemoglobin to Fe³⁺, creating methemoglobin. This prevents oxygen transport, leading to hypoxia and cyanosis (a dangerous bluish discoloration of the skin and mucous membranes)[2].
-
The Trifluoromethylthio Group (Penetration & Decomposition): The -SCF3 moiety is exceptionally lipophilic. This high lipophilicity acts as a dermal penetration enhancer, drastically accelerating the systemic absorption of the toxic aniline core[3]. Furthermore, under extreme thermal stress (e.g., a laboratory fire or runaway exothermic reaction), the -SCF3 group decomposes to release highly toxic, bone-corroding Hydrogen Fluoride (HF) gas and sulfur oxides[4].
Mechanistic toxicity pathway highlighting synergistic hazards of the compound's functional groups.
Quantitative Hazard & Clinical Symptom Summary
To facilitate rapid identification of exposure, all laboratory personnel must be trained on the following clinical indicators.
| Hazard Class | Target Organ | Clinical Indicators | Mechanistic Cause |
| Acute Dermal Toxicity | Blood / CNS | Cyanosis (blue lips/nail beds), dizziness, chocolate-brown blood. | Dermal absorption of aniline leading to methemoglobinemia[2]. |
| Eye/Skin Irritation | Eyes / Epidermis | Redness, localized pain, chemical conjunctivitis. | Direct chemical irritation from the methyl benzoate ester core[1]. |
| Thermal Decomposition | Lungs / Bones | Severe respiratory distress, delayed deep tissue pain. | Release of Hydrogen Fluoride (HF) gas reacting with tissue calcium[4]. |
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for lipophilic aniline derivatives. The following matrix outlines the required equipment and the self-validating checks required before handling.
| Protection Category | Recommended Equipment | Mechanistic Justification & Verification |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil). | The -SCF3 group rapidly permeates standard thin nitrile[3]. Verification: Inflate outer gloves to check for micro-tears before use. |
| Eye/Face | Chemical splash goggles + Full face shield. | Prevents mucosal absorption of airborne dust. Verification: Ensure goggles form a complete, airtight seal around the eyes. |
| Respiratory | N95/P100 particulate respirator (if weighing outside a closed system). | Prevents inhalation of crystalline dust[1]. Verification: Perform a positive/negative pressure seal check. |
| Body | Flame-resistant (FR) lab coat, closed-toe non-porous shoes. | Protects against static discharge and liquid permeation. Verification: Ensure coat is fully buttoned to the collar. |
Operational Workflow & Handling Protocol
Step-by-step operational workflow for the safe handling and transfer of the chemical.
Step-by-Step Weighing and Transfer Methodology:
-
Pre-Operation Verification: Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.
-
Static Mitigation: Fine fluorinated powders are highly susceptible to aerosolization via static repulsion. Use an anti-static ionizer fan inside the hood or utilize a grounded metal spatula for all transfers.
-
Weighing: Tare a sealable vial on the analytical balance. Inside the fume hood, transfer the required mass of Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate into the vial.
-
Sealing & Transfer: Cap the vial tightly before removing it from the fume hood. Transport the sealed vial to your reaction manifold or glovebox.
-
Decontamination: Wipe down the analytical balance and hood surface with a 10% bleach solution, followed by soapy water, to chemically degrade any residual aniline compounds.
Emergency Response & Spill Management
In the event of an accident, immediate, protocol-driven action is required to prevent systemic toxicity.
-
Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Monitor the victim for signs of cyanosis (bluish lips or fingertips). If cyanosis appears, seek immediate emergency medical attention; intravenous Methylene Blue is the specific clinical antidote for aniline-induced methemoglobinemia[2].
-
Inhalation: Move the victim to fresh air immediately. Administer 100% supplemental oxygen if breathing is difficult. Do NOT use mouth-to-mouth resuscitation[2].
-
Fire or Thermal Excursion: If the compound is involved in a fire, evacuate immediately. First responders must wear Self-Contained Breathing Apparatus (SCBA). Because thermal decomposition generates Hydrogen Fluoride (HF)[4], Calcium Gluconate gel (2.5%) must be readily available in the lab's first aid kit to treat any suspected HF vapor burns.
Waste Disposal & Environmental Plan
Fluorinated anilines pose a severe threat to aquatic ecosystems and must be strictly segregated from general waste streams.
-
Segregation: Collect all solid and liquid waste containing this compound in a clearly labeled, chemically compatible container designated for "Halogenated Organic Waste - Contains Anilines".
-
Chemical Incompatibilities: Never mix this waste with strong oxidizing agents or strong acids. Such mixtures can trigger exothermic decomposition, leading to the rapid release of HF and SOx gases[4].
-
Final Disposal: Waste must be disposed of via a licensed hazardous waste contractor. The facility must utilize high-temperature incineration equipped with alkaline scrubbers to safely neutralize the resulting hydrogen fluoride and sulfur dioxide emissions[4].
References[1] Fisher Scientific. "SAFETY DATA SHEET - Methyl 3-aminobenzoate". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiAl_8CJaA_wFbIzfaS-GiujYylUdNgEk-IcaHTA-pJkxBmAS9AfyudaSSZv6apJS0IPf7RMwZsYCEyaRvdjAEZ0jMCK4m5GRx5iwsEMwMd7Doiqn9JoYY5BImllExhT0DT4D8mkNV9iQVwqyRLtRKOUmZDBudRbRAhkgIR-P4qh1-jUeOynAKyEG5ZoslzXavhGp0DgFQg81J52Tmid8pY1PCM6bBQjp53nnaGaODVP6yQcG5qBb-rhqRl7pwWqueMPr3_TiwxlIldEzU3bfHbJuAXmsQ[4] Benchchem. "Personal protective equipment for handling N-(trifluoromethylthio)saccharin". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs_0TX1vw1E72jV983wGfjQqVvWouj5bgcEPbPh1x6it40tjj_HUGOhslEKl4rOQYcAy1Qq8wdOvi6kRTN48GrkEGXedAzgTimLSNmiuo1BuLRTL8axpwFi6SkRkwYEOh5W0_DgYNV9TqkiDQXR6YjuoRaNMzAtCiju5zc0DdA5Xeuw6IM4jiW-rT3MdPo1mgnJFyVUTKVWsJNWaEVu69modZOw4F-BQ==[2] Cole-Parmer. "Material Safety Data Sheet - 2,4-Difluoroaniline, 99%". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT2pCONKzVDcncn16wO_Z5160Y3S4jUC3ig8PWvtBImZl5VWv3axjuKXPjHR0txS6hHyIJMil7OFnmH9AKTskpG7R0h-Rv5HJklAqEOkxQCvJunukmk-W1N8fgGIsKwn6zQp5aZhpf7dMIG3Nk[3] Thermo Fisher Scientific. "SAFETY DATA SHEET - 3-(Trifluoromethylthio)aniline". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH16O5ClLAr13Qi4s1rXW15eRloIlgyON6DupQ3neYCpBxZdrzANHrVg44IKdhFlPtns5RbuUgikolTtoR6rPjOXYA71C9uQApHYUmuraoUywUm7v8v_L2nBcAJXdx7H8HfwW0vOQRA4jZYPLz0vH0GhEbzbVvPhBP4znVjEx-742RcWQgGZh133oHKcJ7Svnqwvy0LqNmyULhRJU6_8jfP1TDPJ7UPSjS8a1c99gxeLbBG43e3i7alHYG6HqJWVsVKRsOKBLmhbUaNVuY2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
